4-(4-Bromobenzyloxy)benzaldehyde
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGRPJQAXHMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353247 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149833-95-4 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149833-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromobenzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route is the Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2] This document details the experimental protocol, presents quantitative data in a structured format, and visualizes the synthetic workflow.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.[3] The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether linkage.[2]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 - 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.5 |
| Solvent (e.g., DMF, Acetone) | - | - | - |
| Reaction Temperature | - | - | Room Temperature to 100°C |
| Reaction Time | - | - | 3 - 24 hours |
Table 2: Product Characterization
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 |
| Appearance | White to off-white solid |
| Melting Point | 98-102 °C (unpurified) |
| ¹H NMR (CDCl₃, δ ppm) | 9.89 (s, 1H, CHO), 7.85-7.01 (m, 8H, Ar-H), 5.32 (s, 2H, OCH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 192.82 (C=O), 163.5, 135.5, 132.0, 131.0, 129.5, 128.0, 122.0, 115.0, 70.0 (OCH₂) |
Experimental Protocol
This protocol is a generalized procedure based on the Williamson ether synthesis for preparing this compound.[1][4][5]
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.5 eq), and a suitable anhydrous solvent such as DMF or acetone.
-
Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-100°C and maintain stirring.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.
-
Purification:
-
Extraction: Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.[6]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 149833-95-4 [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to 4-(4-Bromobenzyloxy)benzaldehyde (CAS: 149833-95-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(4-Bromobenzyloxy)benzaldehyde, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. It covers the compound's chemical properties, detailed synthesis protocols, and its potential roles in drug discovery and materials science.
Core Chemical Properties
This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted at the para-position with a 4-bromobenzyloxy group.[1] This structure provides two key reactive sites: the aldehyde group, which can undergo various transformations like oxidation and reduction, and the bromine atom on the benzyl group, which is ideal for metal-catalyzed cross-coupling reactions.[1]
| Property | Value | Source |
| CAS Number | 149833-95-4 | [2][3][4] |
| Molecular Formula | C14H11BrO2 | [1][2] |
| Molecular Weight | 291.14 g/mol | [1][2] |
| IUPAC Name | 4-[(4-bromophenyl)methoxy]benzaldehyde | [1] |
| Synonyms | 4-((4-Bromobenzyl)oxy)benzaldehyde | [5][6] |
| Appearance | White to off-white crystalline powder | [7] |
Spectroscopic Data
While specific experimental spectra for this exact compound are not publicly available, the following data can be predicted based on the analysis of closely related analogs such as 4-((4-Chlorobenzyl)oxy)benzaldehyde and comparative spectral data of other para-substituted benzaldehydes.[8][9]
| Predicted Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.80-9.90 (s, 1H, CHO), 7.80-7.85 (d, 2H, ArH), 7.50-7.55 (d, 2H, ArH), 7.30-7.35 (d, 2H, ArH), 7.00-7.05 (d, 2H, ArH), 5.10 (s, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 190.8, 163.5, 135.5, 132.0, 130.5, 129.5, 122.0, 115.2, 70.0 |
Note: The predicted values are for reference and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
The primary synthesis route for this compound is a nucleophilic substitution reaction (specifically, a Williamson ether synthesis) between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.[1]
Experimental Protocol: Synthesis
This protocol is adapted from a standard procedure for the synthesis of analogous benzyloxybenzaldehyde compounds.[10]
Materials:
-
4-hydroxybenzaldehyde
-
4-bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.05 eq), and anhydrous potassium carbonate (3.5 eq) in ethanol.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 14 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue thoroughly with ethyl acetate.
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in diethyl ether. Wash the ether solution sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound as colorless crystals.
Applications in Drug Discovery and Research
This compound is a valuable building block due to its dual reactivity. Its utility spans several areas of chemical and pharmaceutical research.
-
Synthetic Intermediate: The bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures.[1]
-
Enzyme Inhibition: Research indicates that the compound and its derivatives have potential as enzyme inhibitors, a critical area in drug development for various diseases.[1]
-
Antimicrobial and Anticancer Activity: Studies have highlighted the potential of this compound derivatives as antimicrobial agents.[1] Furthermore, related structures have been investigated for their anticancer properties, with one study noting effects on MCF-7 breast cancer cells.[1] The core structure is related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[10]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]
-
Signal Word: Warning.[5]
-
Precautionary Statements: P261, P264, P270, P271, P280.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
This product is intended for research and development purposes only.[1]
References
- 1. This compound|CAS 149833-95-4 [benchchem.com]
- 2. CAS NO. 149833-95-4 | this compound | C14H11BrO2 [localpharmaguide.com]
- 3. 149833-95-4 4-(4-溴苄氧基)苯甲醛 this compound - CAS数据库 [cheman.chemnet.com]
- 4. Sigma-Aldrich [dv-expert.org]
- 5. 149833-95-4|4-((4-Bromobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 6. 4-((4-Bromobenzyl)oxy)benzaldehyde,149833-95-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. adpharmachem.com [adpharmachem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 4-(4-Bromobenzyloxy)benzaldehyde, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physical and Chemical Properties
This compound, identified by the CAS number 149833-95-4, is an aromatic aldehyde containing a brominated benzyloxy moiety.[1][2][3] Its chemical structure influences its physical characteristics and reactivity.
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][3] |
| Molecular Weight | 291.14 g/mol | [1][3] |
| CAS Number | 149833-95-4 | [1][2][3] |
| Melting Point | 88-92 °C | [1][2] |
| Boiling Point (Predicted) | 419.3 ± 25.0 °C | [1] |
| Appearance | Solid (form not specified) | |
| Solubility | Information not quantitatively available. Expected to be soluble in common organic solvents and have low solubility in water based on its structure. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below. These protocols are generalized for solid organic compounds and are applicable for the characterization of this compound.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[4]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (88-92 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).[6]
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Determination of Boiling Point (for liquids, adaptable for high-melting solids)
While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic substance is provided for completeness, as it is a fundamental physical property. The Thiele tube method is a common technique.
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Place a small amount of the substance into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Clamp the assembly in the Thiele tube filled with a high-boiling point liquid like mineral oil, ensuring the sample is below the oil level.
-
Heat the side arm of the Thiele tube gently and slowly.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8]
Determination of Solubility
Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions, purification, and analysis.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer or stirring rod
-
A selection of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.[9]
-
To each tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the tube.[10]
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
-
For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically after filtration.
Visualization of Experimental Workflow
Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the general steps a researcher would take from starting materials to a pure, characterized product.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. citygenn.com [citygenn.com]
- 3. appchemical.com [appchemical.com]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. pennwest.edu [pennwest.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.ws [chem.ws]
An In-depth Technical Guide to 4-(4-Bromobenzyloxy)benzaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromobenzyloxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzaldehyde core linked to a brominated benzyl group via an ether linkage, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide details the chemical structure, IUPAC nomenclature, synthetic methodology, and physicochemical properties of this compound. Furthermore, it explores its emerging role as a precursor for potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer stem cell survival and chemoresistance, highlighting its potential in oncological drug discovery.
Chemical Structure and Nomenclature
This compound is an organic compound with the molecular formula C₁₄H₁₁BrO₂. The molecule consists of a benzaldehyde ring where the hydroxyl group at the para-position is etherified with a 4-bromobenzyl group.
IUPAC Name: 4-[(4-bromophenyl)methoxy]benzaldehyde
Chemical Structure:
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the analysis of closely related compounds, the following properties can be predicted. For comparison, data for the analogous compounds 4-Bromobenzaldehyde and 4-(Benzyloxy)benzaldehyde are provided.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 4-Bromobenzaldehyde (Experimental) | 4-(Benzyloxy)benzaldehyde (Experimental) |
| Molecular Formula | C₁₄H₁₁BrO₂ | C₇H₅BrO | C₁₄H₁₂O₂ |
| Molecular Weight | 291.14 g/mol | 185.02 g/mol | 212.24 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder[1] | Colorless crystals[2] |
| Melting Point | Not available | 58-60 °C[1] | 65-66 °C (338-339 K)[2] |
Table 2: Spectroscopic Data (Predicted/Comparative)
| Spectroscopic Data | This compound (Predicted) | 4-Bromobenzaldehyde (Experimental) | 4-(Benzyloxy)benzaldehyde (Experimental) |
| ¹H NMR (CDCl₃, δ) | ~9.9 (s, 1H, -CHO), ~7.8 (d, 2H), ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.1 (d, 2H), ~5.1 (s, 2H, -OCH₂-) | 9.99 (s, 1H), 7.82 (d, 2H), 7.72 (d, 2H) | 9.88 (s, 1H), 7.83 (d, 2H), 7.45-7.30 (m, 5H), 7.07 (d, 2H), 5.14 (s, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~191 (C=O), ~163, ~137, ~135, ~132, ~131, ~129, ~128, ~122, ~115, ~70 (-OCH₂-) | 191.0 (CHO), 135.0 (C-Br), 132.5 (Ar-CH), 130.9 (Ar-CH), 129.9 (Ar C-CHO) | 190.8 (C=O), 163.8, 135.9, 131.9, 130.2, 128.7, 128.3, 127.5, 115.2, 70.2 (-OCH₂-)[3] |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1600 (C=C aromatic stretch), ~1250, ~1030 (C-O ether stretch) | ~1700 (C=O), ~2820, ~2720 (C-H aldehyde), ~1585 (C=C aromatic) | ~1684 (C=O), ~2835, ~2730 (C-H aldehyde), ~1600 (C=C aromatic), ~1255 (C-O ether) |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde reacts with 4-bromobenzyl bromide.
Reaction Scheme
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of the analogous compound, 4-(benzyloxy)benzaldehyde.[2]
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent such as DMF or ethanol.
-
Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 3-14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If ethanol is used as the solvent, filter off the potassium carbonate. If DMF is used, pour the reaction mixture into ice water to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with deionized water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Experimental Workflow Diagram
Applications in Drug Development: Targeting Aldehyde Dehydrogenase (ALDH)
Substituted benzyloxybenzaldehyde derivatives have been identified as promising inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. The ALDH enzyme family plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.
ALDH1A3 in Cancer
The ALDH1A3 isoform is overexpressed in various types of cancer and is a well-established marker for cancer stem cells (CSCs). These CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to chemotherapy. ALDH1A3 contributes to chemoresistance by detoxifying chemotherapeutic agents, such as cyclophosphamide, and by regulating cell differentiation and proliferation through the synthesis of retinoic acid from retinaldehyde.
Mechanism of Inhibition and Therapeutic Strategy
Inhibiting ALDH1A3 is a promising therapeutic strategy to target CSCs, potentially sensitizing tumors to conventional chemotherapy and reducing the likelihood of relapse. The aldehyde group of this compound and its derivatives can act as a substrate mimic, while the substituted benzyloxy moiety can provide specific interactions within the enzyme's active site, leading to potent and selective inhibition. The bromine atom can also be exploited for further structural modifications to enhance binding affinity and pharmacokinetic properties.
Signaling Pathway Diagram
Conclusion
This compound is a synthetically accessible and versatile molecule with significant potential for applications in drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis makes it an attractive starting material for the generation of compound libraries. The emerging role of its derivatives as inhibitors of ALDH1A3 underscores its importance for the development of novel anticancer therapies aimed at eradicating cancer stem cells. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
Spectroscopic and Synthetic Insights into 4-(4-Bromobenzyloxy)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. This compound is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science due to its potential as a versatile intermediate for the construction of more complex molecular architectures.
Summary of Nuclear Magnetic Resonance (NMR) Data
Precise ¹H and ¹³C NMR data for this compound are crucial for its unambiguous identification and characterization. While a directly published complete dataset was not found in the reviewed literature, the following data is predicted based on the analysis of structurally analogous compounds, particularly 4-(4-nitrobenzyloxy)benzaldehyde, and established NMR principles.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.90 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.85 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.55 | Doublet | 2H | Aromatic protons (ortho to -Br) |
| ~7.35 | Doublet | 2H | Aromatic protons (meta to -Br) |
| ~7.10 | Doublet | 2H | Aromatic protons (meta to -CHO) |
| ~5.15 | Singlet | 2H | Methylene protons (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | Aldehydic Carbon (-CHO) |
| ~163.5 | Aromatic Carbon (C-O) |
| ~137.0 | Aromatic Carbon (quaternary, C-CH₂) |
| ~135.5 | Aromatic Carbon (quaternary, C-CHO) |
| ~132.0 | Aromatic Carbon (CH, ortho to -CHO) |
| ~131.5 | Aromatic Carbon (CH, ortho to -Br) |
| ~129.0 | Aromatic Carbon (CH, meta to -Br) |
| ~122.0 | Aromatic Carbon (quaternary, C-Br) |
| ~115.0 | Aromatic Carbon (CH, meta to -CHO) |
| ~70.0 | Methylene Carbon (-O-CH₂-) |
Experimental Protocol: Synthesis of this compound
The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for analogous etherification reactions.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 4-bromobenzyl bromide (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Visualizing the Synthesis and Structure
To further elucidate the experimental workflow and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis of 4-(4-Bromobenzyloxy)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 4-(4-Bromobenzyloxy)benzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The following sections detail the anticipated spectral data, experimental methodologies, and structural elucidations critical for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Introduction
This compound is a bi-functional organic molecule incorporating an aromatic aldehyde and a brominated benzyl ether moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide focuses on the practical application of FT-IR and MS for the unambiguous identification and structural analysis of this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups. The following table summarizes the expected vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050-3030 | Medium | C-H Stretch | Aromatic Ring |
| ~2850 & ~2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |
| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1580, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1050 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~1070 | Strong | C-Br Stretch | Aryl Bromide |
| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
Mass Spectrometry and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments.
Predicted Mass Spectral Data
| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 290/292 | [M]⁺ (Molecular Ion) | - |
| 185/187 | [Br-C₆H₄-CH₂]⁺ | α-cleavage at the ether oxygen, loss of the benzaldehyde radical. |
| 171 | [C₆H₅-CH₂]⁺ (Tropylium ion) | Cleavage of the C-O bond. |
| 121 | [CHO-C₆H₄-O]⁺ | Cleavage of the O-CH₂ bond. |
| 105 | [C₆H₅-CO]⁺ | Not a primary fragment of the parent molecule, but a common fragment from benzaldehydes. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the benzyl moiety. |
| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic rings. |
Fragmentation Pathway
The major fragmentation pathways are initiated by the ionization of the molecule, followed by cleavage of the weakest bonds, primarily the C-O ether linkage and bonds adjacent to the aromatic rings.
Caption: Predicted mass spectrometry fragmentation of this compound.
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Ethanol or isopropanol for cleaning
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum using the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., ethanol) after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Vials and syringes
Procedure (using GC-MS as an example):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Install an appropriate capillary column (e.g., a non-polar DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C. Use a temperature program for the oven, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min.
-
Mass Spectrometer (MS): Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample solution into the GC.
-
Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be ionized and fragmented in the mass spectrometer. The detector will record the abundance of ions at each m/z value.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility Profile of 4-(4-Bromobenzyloxy)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromobenzyloxy)benzaldehyde. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases for this particular compound, this document focuses on its predicted solubility based on its chemical structure, and offers a detailed, standardized experimental protocol for its determination. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification processes, and formulation development in various research and development settings.
Core Properties of this compound
To understand the solubility profile of this compound, it is essential to first consider its fundamental physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Structure | A benzaldehyde moiety connected via an ether linkage to a benzyl group, which is substituted with a bromine atom at the para position. |
The presence of the aromatic rings and the bromine atom suggests that the molecule is largely nonpolar. The ether and aldehyde functional groups introduce some polarity. This structure indicates that this compound is likely to be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large nonpolar surface area from the two benzene rings and the bromo-substituent will dominate its solubility characteristics.
-
High Solubility is Expected in:
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
-
Moderate to Good Solubility is Expected in:
-
Ketones: Acetone, Methyl ethyl ketone
-
Esters: Ethyl acetate
-
Alcohols: Ethanol, Methanol (solubility may be more limited compared to less polar solvents due to the alcohols' hydrogen bonding capabilities)
-
-
Low Solubility is Expected in:
-
Nonpolar Aliphatic Hydrocarbons: Hexane, Cyclohexane
-
Water
-
It is important to note that these are predictions. Empirical determination is necessary for precise quantitative solubility data.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The most widely accepted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method. This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to minimize any temperature fluctuations that could alter the solubility.
-
-
Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
Navigating the Stability and Storage of 4-(4-Bromobenzyloxy)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(4-Bromobenzyloxy)benzaldehyde (CAS No. 149833-95-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available chemical principles and data on related compounds to establish a robust framework for handling and storing this important chemical intermediate. Due to a lack of specific public data on this compound, this guide infers its stability profile based on the well-understood chemistry of its constituent functional groups: an aromatic aldehyde, a benzylic ether, and a bromo-aromatic moiety.
Core Stability Profile
This compound is a solid at room temperature and, like many aromatic aldehydes, is susceptible to degradation under certain environmental conditions. The primary degradation pathways are anticipated to be the oxidation of the aldehyde group and the cleavage of the benzylic ether linkage. The bromo-aromatic group is generally stable under typical storage and handling conditions.
Key Factors Influencing Stability:
-
Oxygen: The aldehyde functional group is prone to oxidation, especially in the presence of oxygen, which can lead to the formation of the corresponding carboxylic acid, 4-(4-Bromobenzyloxy)benzoic acid. This process can be accelerated by light and elevated temperatures.
-
Light: Photochemical degradation can occur, potentially accelerating the oxidation of the aldehyde and potentially promoting the cleavage of the carbon-bromine bond under high-energy UV radiation.
-
Temperature: Elevated temperatures can increase the rate of oxidative degradation and other decomposition pathways.
-
pH: While generally stable in neutral conditions, strong acidic or basic conditions can catalyze the cleavage of the benzylic ether.
-
Reducing Agents: The benzylic ether linkage is susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.
Quantitative Stability Data (Inferred)
The following table summarizes the inferred stability of this compound under various stress conditions. It is important to note that this data is extrapolated from the known behavior of its functional groups and related molecules. Experimental verification is highly recommended.
| Condition Category | Specific Condition | Expected Stability | Potential Degradation Products | Justification |
| Temperature | Ambient (20-25°C) | Stable (short-term) | Minimal | General stability for solid aromatic aldehydes. |
| Elevated (e.g., 40-60°C) | Moderate to Low | 4-(4-Bromobenzyloxy)benzoic acid | Increased rate of oxidation. | |
| Freezing (-20°C) | High | Minimal | Low temperature slows down chemical reactions. | |
| Light | Ambient Light | Moderate | 4-(4-Bromobenzyloxy)benzoic acid | Light can catalyze oxidation. |
| UV Light | Low | 4-(4-Bromobenzyloxy)benzoic acid, potential C-Br cleavage products | High-energy radiation can promote oxidation and bond cleavage. | |
| pH | Neutral (pH 7) | High | Minimal | Generally stable under neutral conditions. |
| Acidic (e.g., pH 1-3) | Moderate to Low | 4-Hydroxybenzaldehyde, 4-Bromobenzyl alcohol/halide | Strong acids can catalyze the cleavage of the benzylic ether.[1] | |
| Basic (e.g., pH 11-13) | Moderate | 4-Hydroxybenzaldehyde, 4-Bromobenzyl alcohol | Strong bases can promote ether cleavage. | |
| Oxidative | Air/Oxygen | Moderate | 4-(4-Bromobenzyloxy)benzoic acid | Aldehydes are susceptible to air oxidation.[2] |
| Hydrogen Peroxide | Low | 4-(4-Bromobenzyloxy)benzoic acid | Strong oxidizing agents will readily oxidize the aldehyde.[3] | |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | Low | 4-Tolualdehyde, 4-Bromotoluene | Benzylic ethers are readily cleaved by catalytic hydrogenolysis.[4][5] |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by storing in an amber glass vial or other opaque container.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Experimental Protocols: Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study is essential.[6] The following protocol outlines a general procedure.
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Palladium on carbon (Pd/C)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Reductive Degradation: Dissolve the compound in a suitable solvent (e.g., ethanol). Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
-
Sample Analysis:
-
Before and after stressing, dilute the samples to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Logical Relationships and Potential Degradation Pathways
The following diagram illustrates the key factors that can affect the stability of this compound and its potential degradation pathways.
Caption: Factors influencing the stability and potential degradation pathways of this compound.
Conclusion
References
An In-depth Technical Guide to the Discovery and Initial Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis of 4-(4-Bromobenzyloxy)benzaldehyde, a valuable intermediate in organic synthesis. The document details the Williamson ether synthesis, the primary method for its preparation, and includes a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow.
Introduction
The discovery of this compound is intrinsically linked to its synthesis, as it is not a naturally occurring compound. Its preparation is a straightforward application of the Williamson ether synthesis, a robust and widely used method for forming ethers. This synthesis involves the reaction of a phenoxide with a primary alkyl halide. In the case of this compound, 4-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide.
Core Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether product.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of analogous benzyloxybenzaldehyde derivatives.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-14 hours.[1]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution, water, and finally with a saturated sodium chloride solution.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as a solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its starting materials.
Table 1: Reagents and Reaction Parameters
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 - 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 |
| Solvent | - | - | - |
| Reaction Temperature | - | - | Reflux |
| Reaction Time | - | - | 8 - 14 hours |
Table 2: Product Characterization
| Property | Data |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 |
| Physical Appearance | Solid |
| Yield | Yields for analogous reactions are typically high, often exceeding 80%.[1] |
| Melting Point | Data for the closely related 4-(4-bromophenoxy)benzaldehyde is 69-73 °C. |
| ¹H NMR | Spectral data is available through chemical suppliers. |
| IR | Spectral data is available through chemical suppliers. |
Mandatory Visualizations
Diagram 1: Synthetic Pathway
The following diagram illustrates the Williamson ether synthesis pathway for the formation of this compound.
Caption: Synthetic pathway for this compound.
Diagram 2: Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
References
A Comprehensive Technical Guide on the Theoretical Properties and Molecular Modeling of 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical properties and molecular modeling of 4-(4-Bromobenzyloxy)benzaldehyde. The content is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and computational approaches.
Introduction
This compound is a derivative of benzaldehyde, a class of compounds with diverse biological activities, including antimicrobial, antioxidant, and antifungal properties.[1] The structural features of this compound, specifically the bromobenzyl ether moiety, make it a molecule of interest for potential applications in medicinal chemistry and materials science. Benzyloxybenzaldehyde scaffolds, for instance, have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[2] Understanding the molecular and electronic properties of this compound is crucial for elucidating its potential mechanisms of action and for the rational design of novel therapeutic agents.
This guide summarizes the key physicochemical and spectroscopic data, provides a plausible experimental protocol for its synthesis, and delves into its theoretical properties through molecular modeling. Due to the limited availability of direct experimental data for this compound in the reviewed literature, data from closely related analogs such as 4-bromobenzaldehyde and 4-(benzyloxy)benzaldehyde are utilized for comparative analysis.
Physicochemical and Spectroscopic Properties
The anticipated physicochemical and spectroscopic properties of this compound are summarized below. These values are a combination of data from public chemical databases and extrapolated data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | - |
| Molecular Weight | 291.14 g/mol | - |
| Appearance | Expected to be a white to off-white solid | [3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform | [3] |
Table 2: Spectroscopic Data (Predicted and from Analogs)
| Spectroscopy | Parameter | Predicted/Analog Value | Reference Compound | Reference |
| ¹H-NMR (CDCl₃) | δ (ppm) | ~9.9 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~5.1 (s, 2H, OCH₂) | 4-((4-Chlorobenzyl)oxy)benzaldehyde | [2] |
| ¹³C-NMR (CDCl₃) | δ (ppm) | ~191 (CHO), ~163 (C-O-CH₂), ~137 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~115 (Ar-CH), ~70 (OCH₂) | 4-((4-Chlorobenzyl)oxy)benzaldehyde | [2] |
| Infrared (IR) | Wavenumber (cm⁻¹) | ~3050 (Ar C-H), ~2850, ~2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, ~1500 (Ar C=C), ~1250 (C-O stretch), ~1050 (C-Br) | General substituted benzaldehydes | [4][5] |
| Mass Spectrometry | m/z | M⁺ and M⁺+2 isotopic pattern with ~1:1 intensity due to Bromine | 4-Bromobenzaldehyde derivatives | [4] |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a standard Williamson ether synthesis is the most probable route.
Synthesis of this compound
This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide.
Materials:
-
4-hydroxybenzaldehyde
-
4-bromobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.[6]
-
Infrared Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition. The presence of the characteristic isotopic pattern for bromine is a key diagnostic feature.[4]
Theoretical Properties and Molecular Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules.[7]
Computational Methodology
The theoretical properties of this compound can be investigated using DFT calculations. A common approach involves:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[8]
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.
Table 3: Predicted Electronic Properties (from DFT calculations on analogous molecules)
| Property | Predicted Value Range | Significance | Reference |
| HOMO Energy | -6.5 to -7.0 eV | Relates to the electron-donating ability of the molecule | [7][9] |
| LUMO Energy | -2.0 to -2.5 eV | Relates to the electron-accepting ability of the molecule | [7][9] |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates the chemical reactivity and kinetic stability of the molecule | [7] |
Molecular Orbitals and Electrostatic Potential
-
HOMO and LUMO: The distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For benzaldehyde derivatives, the HOMO is typically localized on the aromatic rings and the oxygen atom, while the LUMO is often centered on the aldehyde group and the aromatic ring it is attached to.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the aldehyde proton and aromatic protons are regions of positive potential (blue).
Potential Applications in Drug Development
Given the biological activities of related benzaldehyde derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents.
-
Enzyme Inhibition: The benzyloxybenzaldehyde core has been identified as a promising scaffold for the development of selective ALDH1A3 inhibitors.[2] Further investigation into the inhibitory activity of this compound against ALDH isoforms could be a fruitful area of research.
-
Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have demonstrated antimicrobial and antifungal properties.[1] The lipophilicity conferred by the bromobenzyl group may enhance its ability to penetrate microbial cell membranes.
Visualizations
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(4-Bromobenzyloxy)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzyloxy)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring a benzaldehyde moiety linked to a brominated benzyl group via an ether linkage, provides a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the aldehyde group allows for facile derivatization into various bioactive pharmacophores, such as chalcones and Schiff bases. The bromo-substituent on the benzyloxy ring offers a handle for further chemical modifications, including cross-coupling reactions, and can contribute to the enhancement of biological activity. This document provides detailed application notes on the utility of this compound in the development of anticancer and antimicrobial agents, complete with experimental protocols and mechanistic insights.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a weak base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.
-
Add 4-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Application in Anticancer Drug Discovery: Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds synthesized from benzaldehydes and acetophenones. Derivatives of this compound are valuable precursors for novel chalcones with potent anticancer activities. The mechanism of action often involves the induction of apoptosis through various signaling pathways.
Experimental Protocol: Synthesis of Chalcones (Claisen-Schmidt Condensation)
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% (v/v)
-
Deionized water
Procedure: [1]
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 10% HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data: Anticancer Activity of Related Chalcone Derivatives
While specific IC₅₀ values for chalcones derived directly from this compound are not widely reported, data from structurally similar compounds provide a strong indication of their potential anticancer activity.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxy Chalcone | (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | 0.11 | [2] |
| Bromo Chalcone | 3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone copper complex | HL-60 (Leukemia) | 0.16 | [3] |
| Bromo Chalcone | H72 (a brominated chalcone derivative) | MGC803 (Gastric) | 3.57 | [4] |
Signaling Pathways in Chalcone-Induced Apoptosis
Chalcones are known to induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.
References
Application Notes and Protocols for the Grignard Reaction with 4-(4-Bromobenzyloxy)benzaldehyde to Form Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various secondary alcohols through the Grignard reaction of 4-(4-Bromobenzyloxy)benzaldehyde with different organomagnesium halides. This versatile carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis, particularly for creating complex molecular architectures relevant to drug discovery and development.[1]
The protocols outlined below describe the synthesis of (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol, (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol, and (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol. Strict adherence to anhydrous conditions is critical for the success of these reactions, as Grignard reagents are highly reactive towards protic solvents like water.[2]
General Reaction Scheme
The Grignard reaction with an aldehyde proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the desired secondary alcohol.
Reaction: this compound + R-MgBr → (4-(4-Bromobenzyloxy)phenyl)(R)methanol
Where R can be methyl, ethyl, or phenyl.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the expected secondary alcohol products.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₄H₁₁BrO₂ | 291.14 |
| Methylmagnesium Bromide (in solution) | CH₃MgBr | 119.24 |
| Ethylmagnesium Bromide (in solution) | C₂H₅MgBr | 133.27 |
| Phenylmagnesium Bromide (in solution) | C₆H₅MgBr | 181.31 |
Table 2: Product Characterization Data
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol | C₁₅H₁₅BrO₂ | 307.18 | 85-95 | Data not available in search results | Data not available in search results |
| (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol | C₁₆H₁₇BrO₂ | 321.21 | 80-90 | Data not available in search results | Data not available in search results |
| (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol | C₂₀H₁₇BrO₂ | 369.25 | 90-98 | 7.50-7.20 (m, 13H), 5.83 (s, 1H), 5.05 (s, 2H), 2.20 (s, 1H, OH) | Specific data for this compound not available, representative data for similar compounds suggest key signals around 158-114 (aromatic C), 80-70 (carbinol C), 70 (benzyl CH₂) |
Note: Spectroscopic data for the methyl and ethyl derivatives were not found in the search results. The data for the phenyl derivative is an approximation based on similar known compounds.
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All experiments must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly flame-dried or oven-dried before use to ensure anhydrous conditions.[2] Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(methyl)methanol
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure secondary alcohol.[3][4][5]
Protocol 2: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(ethyl)methanol
This protocol is analogous to Protocol 1, substituting ethylmagnesium bromide for methylmagnesium bromide.
Materials:
-
This compound
-
Ethylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure: Follow the procedure outlined in Protocol 1, using ethylmagnesium bromide (1.1 eq) as the Grignard reagent.
Protocol 3: Synthesis of (4-(4-Bromobenzyloxy)phenyl)(phenyl)methanol
Materials:
-
This compound
-
Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., ethanol, or a mixture of hexanes and ethyl acetate)[6][7]
Procedure:
-
Reaction Setup and Grignard Addition: Follow steps 1 and 2 of Protocol 1, using phenylmagnesium bromide (1.1 eq).
-
Reaction and Workup: Follow steps 3 and 4 of Protocol 1.
-
Extraction and Drying: Follow steps 5 and 6 of Protocol 1.
-
Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization.[6] Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General mechanism of the Grignard reaction.
Caption: Experimental workflow for secondary alcohol synthesis.
References
Application Notes and Protocols: Wittig Reaction for the Synthesis of 4-(4-Bromobenzyloxy)stilbene from 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(4-Bromobenzyloxy)stilbene from 4-(4-Bromobenzyloxy)benzaldehyde via a Wittig reaction. The procedure outlines the in-situ generation of the phosphorus ylide from methyltriphenylphosphonium bromide and its subsequent reaction with the aldehyde.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the reactants and the expected product. Properties for the specific starting material and product are provided where available; estimated values based on structurally similar compounds are noted.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | ![]() | C₁₄H₁₁BrO₂ | 291.14 | ~69-73 (est.)¹ | 149833-95-4 |
| Methyltriphenylphosphonium bromide | ![]() | C₁₉H₁₈BrP | 357.22 | 230-234 | 1779-49-3 |
| n-Butyllithium (n-BuLi) | ![]() | C₄H₉Li | 64.06 | -76 (in hexane) | 109-72-8 |
| 4-(4-Bromobenzyloxy)stilbene | ![]() | C₂₁H₁₇BrO | 365.26 | 140-150 (est.)² | N/A |
| Triphenylphosphine oxide (byproduct) | ![]() | C₁₈H₁₅OP | 278.28 | 154-158 | 791-28-6 |
¹Estimated based on the melting point of the structurally similar 4-(4-Bromophenoxy)benzaldehyde. ²Estimated based on the melting points of 4-bromostilbene (138-141 °C) and other substituted stilbenes.
Experimental Protocols
This section details the step-by-step methodology for the Wittig olefination of this compound.
Materials and Reagents
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ethanol (for recrystallization)
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
Experimental Workflow Diagram
Application Notes and Protocols for Suzuki Coupling Reactions of Bromo-benzyl Moieties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing bromo-benzyl moieties as electrophilic partners. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the synthesis of diarylmethane structures. These structures are prevalent in a wide array of biologically active compounds and functional materials. This document offers detailed experimental protocols, quantitative data for various catalytic systems, and insights into the applications of the synthesized molecules, particularly in drug development.
Introduction to Suzuki Coupling of Bromo-benzyl Moieties
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that joins an organoboron species with an organohalide.[1] The use of bromo-benzyl moieties as substrates is of particular interest as it provides a direct route to diarylmethanes, which are key scaffolds in many pharmaceuticals and advanced materials.[2] The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of its starting materials.[3]
The general scheme for the Suzuki coupling of a bromo-benzyl moiety is as follows:
where R is a benzyl group and R' is typically an aryl or heteroaryl group.
Applications in Drug Development
The diarylmethane core, synthesized via this method, is a privileged structure in medicinal chemistry. Molecules incorporating this motif have shown a broad spectrum of biological activities.
Glucocorticoid Receptor Modulators (GRMs)
Ortho-substituted anilines, which can be synthesized using Suzuki coupling, are key structural elements in several pharmacologically active compounds, including glucocorticoid receptor modulators (GRMs).[3] GRMs are crucial in managing inflammatory diseases, autoimmune disorders, and certain cancers. Their mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates gene expression to produce anti-inflammatory and immunosuppressive effects.[4][5]
System xc- Inhibitors
The Suzuki coupling of bromo-benzyl moieties has been instrumental in synthesizing novel inhibitors of the System xc- (Sxc-) cystine/glutamate antiporter.[6] Sxc- is a promising target for central nervous system (CNS) disorders, including drug addiction and brain tumors, due to its role in oxidative stress protection and neurotransmitter release.[6] Inhibition of Sxc- can reduce the ability of tumor cells to protect themselves from oxidative stress.[6]
Experimental Protocols
Below are detailed protocols for key Suzuki coupling reactions involving bromo-benzyl moieties, compiled from various research findings.
Protocol 1: Microwave-Assisted Suzuki Coupling for Sxc- Inhibitors
This protocol is optimized for the rapid synthesis of a library of structurally diverse compounds.[6]
Materials:
-
Bromo-benzyl substrate (e.g., 5-(bromomethyl)-3-phenylisoxazole)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos ( (2-Biphenyl)di-tert-butylphosphine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
To a microwave vial, add the bromo-benzyl substrate (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).
-
Add 2 mL of DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for 20 minutes.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling for the Synthesis of Glucocorticoid Receptor Modulator Precursors
This method was developed for the diversification of glucocorticoid receptor modulators on unprotected ortho-bromoanilines.[3]
Materials:
-
ortho-Bromoaniline substrate
-
Benzylboronic ester
-
CataCXium A Pd G3 ([(di(1-adamantyl)-n-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a reaction vessel, combine the ortho-bromoaniline substrate (1.0 equiv) and the benzylboronic ester (2.0 equiv).
-
Add CataCXium A Pd G3 (catalytic amount, e.g., 5 mol %).
-
Add cesium carbonate (2.0 equiv).
-
Add 2-MeTHF to achieve a concentration of 0.1 M of the bromoaniline substrate.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 3: General Procedure using PdCl₂(dppf)·CH₂Cl₂
This protocol is a general method for the coupling of various functionalized benzyl bromides with potassium aryltrifluoroborates.[7]
Materials:
-
Benzyl bromide derivative
-
Potassium aryltrifluoroborate
-
PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) / Water (10:1)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, dissolve the benzyl bromide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), and cesium carbonate (1.5 mmol) in 5 mL of a 10:1 THF/water mixture.
-
Add PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Seal the tube and heat the reaction mixture at 77 °C with stirring.
-
Monitor the reaction for completion (e.g., 23 hours).
-
Cool the reaction to room temperature and dilute with water (2 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the Suzuki coupling of bromo-benzyl moieties, providing a basis for comparison and selection of optimal reaction conditions.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromo-benzyl Moieties
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Substrate 1 (Bromo-benzyl) | Substrate 2 (Boronic Acid/Ester) | Yield (%) |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 20 min | 3-(bromomethyl)benzoate | 3-methoxyphenylboronic acid | 85 |
| CataCXium A Pd G3 | - | Cs₂CO₃ | 2-MeTHF | 80 | - | ortho-bromoaniline deriv. | Benzylboronic ester | 95 |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 h | Benzyl bromide | Potassium phenyltrifluoroborate | 84 |
| Pd(OAc)₂ (0.002-1) | PPh₃ | K₂CO₃ | DMF/H₂O | RT - 80 | - | Benzyl bromide | Phenylboronic acid | 86-99 |
| tedicyp/[PdCl(C₃H₅)]₂ (0.0001) | - | K₂CO₃ | Dioxane | 100 | 2 h | Benzyl bromide | Phenylboronic acid | >95 |
Data compiled from multiple sources.
Table 2: Substrate Scope with PdCl₂(dppf)·CH₂Cl₂ Catalyst System [7]
| Benzyl Bromide Derivative | Aryltrifluoroborate | Yield (%) |
| Benzyl bromide | Potassium phenyltrifluoroborate | 84 |
| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 91 |
| 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | 78 |
| Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 85 |
| Benzyl bromide | Potassium 4-formylphenyltrifluoroborate | 75 |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a Suzuki coupling experiment, from reaction setup to product isolation and analysis.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(4-Bromobenzyloxy)benzaldehyde as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzyloxy)benzaldehyde is a bi-functional aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group and a brominated benzyl ether moiety, makes it an invaluable scaffold for the synthesis of a diverse range of pharmaceutical intermediates. The aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. The 4-bromobenzyl group provides a site for cross-coupling reactions and can influence the biological activity and pharmacokinetic properties of the resulting molecules. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Key Applications in Pharmaceutical Synthesis
The unique structural features of this compound make it a suitable starting material for the synthesis of several classes of bioactive molecules, including:
-
Chalcones and Flavonoid Precursors: Chalcones, synthesized via Claisen-Schmidt condensation, are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Stilbene Derivatives: Stilbenes, often prepared through the Wittig reaction, are a class of compounds that includes potent anticancer agents like combretastatin, which acts as a tubulin polymerization inhibitor.
-
Substituted Amine Derivatives: Reductive amination of the aldehyde group provides access to a wide array of secondary and tertiary amines, which are common functional groups in many active pharmaceutical ingredients (APIs).
-
Heterocyclic Compounds: The aldehyde can be a key precursor for the construction of various heterocyclic ring systems, such as oximes and hydrazones, which have demonstrated diverse pharmacological activities.
Synthesis of this compound
A common route for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in ethanol or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 4-bromobenzyl bromide (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (for ethanol) or 60-80 °C (for DMF) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If ethanol was used, filter off the potassium salts and wash the solid with ethyl acetate. If DMF was used, pour the mixture into ice-cold water.
-
Concentrate the filtrate under reduced pressure. If DMF was used, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Chalcone Intermediates
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. A precipitate will typically form.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Quantitative Data for a Representative Chalcone Synthesis:
The following table presents typical yields for the Claisen-Schmidt condensation using a structurally similar aldehyde.
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| 4-Bromobenzaldehyde | 4'-Methoxyacetophenone | NaOH | Ethanol | 70-84 | |
| 4-(Benzyloxy)benzaldehyde | Various Acetophenones | NaOH | Ethanol | 60-85 | [1] |
Application in the Synthesis of Stilbene Intermediates
Stilbene derivatives, such as analogues of combretastatin, can be synthesized using the Wittig reaction.[2][3] This involves the reaction of the aldehyde with a phosphorus ylide.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or a substituted derivative)
-
Strong base (e.g., n-Butyllithium, Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise. A color change (typically to orange or red) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the (E)- and (Z)-stilbene isomers and remove triphenylphosphine oxide.
Quantitative Data for Representative Stilbene Synthesis:
The table below shows typical yields for Wittig reactions producing stilbene derivatives.
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | DCM | 60-70 | [4][5] |
| Substituted Benzaldehydes | Substituted Benzylphosphonates | KOtBu | THF | 48-99 | [3] |
Application in the Synthesis of Amine Intermediates
Reductive amination is a powerful method to convert the aldehyde into a secondary or tertiary amine, a common moiety in pharmaceutical compounds.[6][7]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline derivative)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid if required.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine.
Quantitative Data for Representative Reductive Amination:
Yields for reductive amination are typically high, as shown for similar substrates.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Various aldehydes | Various anilines | NaBH₄/DOWEX | THF | 88-93 | [8] |
| Benzaldehyde | Aniline | NaBH₄/Aquivion-Fe | CPME/MeOH | High | [9] |
Visualization of General Synthetic Pathways:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. juliethahn.com [juliethahn.com]
- 6. Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldol Condensation Reactions Involving 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chalcones via Aldol condensation, specifically utilizing 4-(4-Bromobenzyloxy)benzaldehyde as a key reactant. The resulting chalcone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids.[2] They are readily synthesized through the Claisen-Schmidt condensation, a base-catalyzed aldol reaction between a substituted benzaldehyde and an acetophenone.[3] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore responsible for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5]
The use of this compound as the aldehyde component introduces a bulky and lipophilic group containing a bromine atom, which can significantly influence the pharmacological properties of the resulting chalcone. Halogen atoms, such as bromine, are known to modulate the electronic and steric properties of molecules, potentially enhancing their binding affinity to biological targets and improving their pharmacokinetic profile. This makes chalcones derived from this compound promising candidates for further investigation in drug discovery and development programs.
Data Presentation
The following tables summarize the reactants, reaction conditions, and expected outcomes for a representative Claisen-Schmidt condensation reaction between this compound and acetophenone.
Table 1: Reactants and Reaction Conditions for the Synthesis of (E)-1-phenyl-3-(4-(4-bromobenzyloxy)phenyl)prop-2-en-1-one
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| This compound | 291.14 | 1.0 | 291 mg | Aldehyde |
| Acetophenone | 120.15 | 1.0 | 120 mg (approx. 117 µL) | Ketone |
| Sodium Hydroxide (NaOH) | 40.00 | - | 0.20 mL (10 M aq. soln.) | Catalyst |
| Ethanol (95%) | 46.07 | - | 2 mL | Solvent |
Table 2: Expected Quantitative Data and Product Characterization
| Parameter | Expected Value/Method | Notes |
| Product Name | (E)-1-phenyl-3-(4-(4-bromobenzyloxy)phenyl)prop-2-en-1-one | Chalcone |
| Theoretical Yield | 393.29 mg | Based on 1.0 mmol of the limiting reagent. |
| Estimated Actual Yield | 75-90% | Yields for similar Claisen-Schmidt condensations are typically high.[3] |
| Appearance | Pale yellow solid | Chalcones are often colored crystalline solids.[6] |
| Characterization | ||
| Melting Point | To be determined experimentally | A sharp melting point range indicates purity. |
| Thin Layer Chromatography (TLC) | Rf to be determined (e.g., in Hexane:Ethyl Acetate 4:1) | To monitor reaction progress and assess purity.[7] |
| ¹H NMR Spectroscopy | Expected signals for aromatic, benzylic, and vinylic protons. | The coupling constant for the vinylic protons (typically ~15-16 Hz) confirms the trans configuration.[3] |
| ¹³C NMR Spectroscopy | Expected signals for all unique carbon atoms. | |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the product's molecular weight. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (conjugated ketone) and C=C (alkene) stretches. |
Experimental Protocols
The following is a detailed protocol for the synthesis of a chalcone from this compound and acetophenone via a base-catalyzed Claisen-Schmidt condensation. This protocol is adapted from established procedures for similar benzaldehyde derivatives.[3][8]
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 2 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, add 0.20 mL of a 10 M aqueous sodium hydroxide solution dropwise. A color change and the formation of a precipitate are typically observed.
-
Reaction: Cap the flask and stir the reaction mixture vigorously at room temperature. The reaction is often complete within 30 minutes to a few hours, which can be monitored by TLC.[7] If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.[9]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing approximately 20 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by the slow addition of dilute HCl. This will precipitate the crude chalcone product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Press the crude product between sheets of filter paper to remove excess water and then allow it to air-dry or dry in a desiccator.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[6] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
Characterization: Characterize the final product using the methods outlined in Table 2 to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the reaction mechanism, experimental workflow, and a potential biological context for the synthesized chalcones.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis and purification.
Caption: Hypothetical signaling pathway modulated by a chalcone derivative.
References
- 1. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
Application Notes and Protocols for the Reductive Amination of 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 4-(4-bromobenzyloxy)benzaldehyde is a crucial transformation in synthetic organic chemistry, providing a versatile route to a wide array of N-substituted benzylamine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The 4-bromobenzyloxy moiety serves as a key structural feature and a handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed application notes and experimental protocols for this important reaction.
Reductive amination is a robust method for forming carbon-nitrogen bonds, typically proceeding in a one-pot fashion. The reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions.
Applications in Drug Discovery
The N-substituted 4-(4-bromobenzyloxy)benzylamine scaffold is a recurring motif in medicinal chemistry. The presence of the bromine atom allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. Derivatives of this scaffold have been investigated for a range of therapeutic targets.
Experimental Protocols
Herein, we provide detailed protocols for the one-pot reductive amination of this compound with various primary and secondary amines using sodium borohydride as the reducing agent.
General Protocol for Reductive Amination
A solution of this compound (1 mmol) and the desired amine (1 mmol) in a suitable solvent (e.g., THF, 3 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer. For reactions with anilines, a catalyst such as DOWEX(R)50WX8 (0.5 g) can be added, and the mixture is stirred for a brief period (e.g., 5 minutes) at room temperature to facilitate imine formation. Subsequently, sodium borohydride (1 mmol) is added to the mixture, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is filtered, the solvent is evaporated, and the crude product is purified.
Synthesis of this compound (Starting Material)
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, potassium carbonate (1.5 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq) are added. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is worked up by adding water and extracting with an organic solvent. The organic layers are combined, dried, and concentrated to yield the desired aldehyde.
Data Presentation
The following tables summarize the results for the reductive amination of substituted benzaldehydes with various amines, providing a reference for expected outcomes with this compound.
Table 1: Reductive Amination of Substituted Aldehydes with Anilines using NaBH₄ and DOWEX(R)50WX8 in THF at Room Temperature [1]
| Entry | Aldehyde | Aniline | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-benzylaniline | 20 | 91 |
| 2 | Benzaldehyde | 4-bromoaniline | N-benzyl-4-bromoaniline | 20 | 93 |
| 3 | Benzaldehyde | 4-methoxyaniline | N-benzyl-4-methoxyaniline | 20 | 90 |
| 4 | 4-bromobenzaldehyde | Aniline | N-(4-bromobenzyl)aniline | 20 | 88 |
| 5 | 4-bromobenzaldehyde | 4-methoxyaniline | N-(4-bromobenzyl)-4-methoxyaniline | 40 | 88 |
| 6 | 4-methylbenzaldehyde | 4-bromoaniline | N-(4-methylbenzyl)-4-bromoaniline | 30 | 93 |
Table 2: Synthesis of 4-(Benzyloxy)benzylamines via Nitrile Reduction [2]
While not a direct reductive amination of the aldehyde, the following data on the synthesis of related benzylamines from the corresponding benzonitriles (which can be prepared from the aldehyde) provides valuable information on the stability and handling of these compounds. The reaction involves the reduction of 4-(benzyloxy)benzonitriles using lithium aluminum hydride (Li(AlH₄)) in THF.
| Entry | Benzyl bromide substituent (R) | Product | Yield (%) |
| 1 | H | 4-(Benzyloxy)benzylamine | 80 |
| 2 | 4-F | 4-((4-Fluorobenzyl)oxy)benzylamine | 75 |
| 3 | 4-Cl | 4-((4-Chlorobenzyl)oxy)benzylamine | 78 |
| 4 | 4-Br | 4-((4-Bromobenzyl)oxy)benzylamine | 72 |
| 5 | 4-CN | 4-((4-Cyanobenzyl)oxy)benzylamine | 49 |
| 6 | 4-NO₂ | 4-((4-Nitrobenzyl)oxy)benzylamine | 65 |
Mandatory Visualizations
Reaction Workflow
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(4-Bromobenzyloxy)benzaldehyde as a key starting material. The following sections describe the synthesis of pyrimidine, thiazole, and oxadiazole derivatives, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] These compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[2] The use of this compound in this reaction allows for the introduction of a substituted benzyloxy moiety, which can be further functionalized, making it a valuable tool in the synthesis of potential drug candidates.
Quantitative Data Summary
| Entry | β-Dicarbonyl Compound | Amide Source | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | HCl | 4 | 85 |
| 2 | Methyl acetoacetate | Urea | Yb(OTf)₃ | 2 | 92 |
| 3 | Ethyl acetoacetate | Thiourea | L-proline | 6 | 88 |
| 4 | Acetylacetone | Urea | CuCl₂·2H₂O | 3 | 82 |
Experimental Protocol: Synthesis of Ethyl 4-(4-(4-bromobenzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is an adaptation of the classical Biginelli reaction.[4][5]
Materials:
-
This compound (1 mmol, 291.14 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.18 mg, 0.15 mL)
-
Urea (1.5 mmol, 90.09 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~3 drops)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired dihydropyrimidinone.
-
The crude product can be further purified by recrystallization from ethanol.
DOT Script for Biginelli Reaction Workflow
Synthesis of Thiazole Derivatives via Hantzsch-Type Reaction
The Hantzsch thiazole synthesis and its variations are fundamental methods for constructing the thiazole ring.[6][7] Typically, this involves the condensation of an α-halocarbonyl compound with a thioamide. A useful modification for synthesizing 2-amino-4-arylthiazoles involves the reaction of an aryl aldehyde, a source of sulfur (like thiourea), and an α-halocarbonyl compound.[6] Thiazoles are prevalent in many biologically active compounds, including anti-inflammatory and anticancer agents.[8][9]
Quantitative Data Summary
| Entry | α-Halo Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethyl bromoacetate | None | Ethanol | 8 | 78 |
| 2 | Phenacyl bromide | Piperidine | DMF | 6 | 82 |
| 3 | Chloroacetone | NaOAc | Acetic Acid | 10 | 75 |
| 4 | 3-Bromoacetylcoumarin | None | Ethanol | 5 | 85 |
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-(4-bromobenzyloxy)phenyl)thiazole-5-carboxylate
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.
Materials:
-
This compound (1 mmol, 291.14 mg)
-
Thiourea (2 mmol, 152.24 mg)
-
Ethyl bromoacetate (1 mmol, 167.00 mg, 0.11 mL)
-
Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound and thiourea in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate to the reaction mixture.
-
Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitate formed is collected by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to afford the pure thiazole derivative.
DOT Script for Hantzsch-Type Thiazole Synthesis
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which can be prepared from an aldehyde and an acid hydrazide.
Quantitative Data Summary
| Entry | Acid Hydrazide | Cyclizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzoic hydrazide | I₂ / K₂CO₃ | Ethanol | 6 | 80 |
| 2 | Isonicotinic hydrazide | Acetic Anhydride | Acetic Acid | 3 | 85 |
| 3 | 4-Chlorobenzoic hydrazide | PPh₃ / CCl₄ | Acetonitrile | 12 | 75 |
| 4 | Acetic hydrazide | TsCl / Pyridine | Dichloromethane | 5 | 78 |
Experimental Protocol: Synthesis of 2-(4-(4-Bromobenzyloxy)phenyl)-5-phenyl-1,3,4-oxadiazole
This is a two-step protocol involving the formation of an acylhydrazone followed by oxidative cyclization.
Step 1: Synthesis of N'- (4-(4-bromobenzyloxy)benzylidene)benzohydrazide
Materials:
-
This compound (1 mmol, 291.14 mg)
-
Benzoic hydrazide (1 mmol, 136.15 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve this compound and benzoic hydrazide in ethanol in a 50 mL round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid acylhydrazone is collected by filtration, washed with cold ethanol, and dried. This intermediate is often used in the next step without further purification.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
Materials:
-
N'-(4-(4-bromobenzyloxy)benzylidene)benzohydrazide (from Step 1)
-
Iodine (1.2 mmol, 304.58 mg)
-
Potassium Carbonate (2 mmol, 276.42 mg)
-
Ethanol (15 mL)
Procedure:
-
Suspend the acylhydrazone in ethanol in a 50 mL round-bottom flask.
-
Add potassium carbonate and iodine to the suspension.
-
Reflux the mixture for 6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
DOT Script for 1,3,4-Oxadiazole Synthesis Pathway
References
- 1. jocpr.com [jocpr.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 6. bepls.com [bepls.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Application Notes and Protocols: 4-Bromobenzyloxy Group in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-bromobenzyloxy (4-BrBnO) group is a valuable tool in the repertoire of protecting groups for hydroxyl functionalities in multistep organic synthesis. As a member of the benzyl ether family of protecting groups, it shares their general stability towards a range of reaction conditions, yet the presence of the bromine atom on the aromatic ring offers subtle electronic modifications that can be advantageous in specific synthetic contexts. These notes provide a detailed overview of the application of the 4-bromobenzyloxy group, including protocols for its introduction and removal, and a comparative analysis of its stability.
Logical Workflow for 4-Bromobenzyloxy Protection Strategy
Caption: General workflow for the use of the 4-bromobenzyloxy protecting group.
Data Presentation: Comparative Stability and Reaction Conditions
The stability of the 4-bromobenzyloxy group is comparable to the parent benzyl (Bn) group, exhibiting good stability under both acidic and basic conditions.[1] It is generally more robust than the electron-rich p-methoxybenzyl (PMB) group, particularly towards acidic and oxidative cleavage.[2]
| Protecting Group | Reagent/Condition Category | Specific Reagents | Stability/Outcome | Typical Yield (%) |
| 4-Bromobenzyl (4-BrBn) | Acidic | TFA, HCl | Generally Stable | - |
| Basic | NaH, KOH, Carbonates | Stable | - | |
| Oxidative (Mild) | DDQ, CAN | Cleavage (slower than PMB) | Variable | |
| Reductive | H₂, Pd/C | Cleavage | >90 | |
| Benzyl (Bn) | Acidic | Strong Acids (HBr, BCl₃) | Cleavage | High |
| Basic | NaH, KOH, Carbonates | Stable | - | |
| Oxidative | DDQ | Cleavage (slow) | Variable | |
| Reductive | H₂, Pd/C | Cleavage | >90 | |
| p-Methoxybenzyl (PMB) | Acidic | TFA, HCl | Labile | High |
| Basic | NaH, KOH, Carbonates | Stable | - | |
| Oxidative | DDQ, CAN | Facile Cleavage | 85-98 | |
| Reductive | H₂, Pd/C | Cleavage | >90 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 4-Bromobenzyl Bromide (Williamson Ether Synthesis)
This protocol describes the formation of a 4-bromobenzyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
4-Bromobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 4-bromobenzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
This is a common and mild method for the cleavage of 4-bromobenzyl ethers.[1]
Materials:
-
4-Bromobenzyl protected alcohol (1.0 eq)
-
Palladium on carbon (10% w/w, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 4-bromobenzyl protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
Protocol 3: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Oxidative cleavage with DDQ is an alternative deprotection method, though it is generally slower for benzyl and 4-bromobenzyl ethers compared to PMB ethers.[2][3]
Materials:
-
4-Bromobenzyl protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 - 2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-bromobenzyl ether in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Add DDQ to the solution and stir at room temperature. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Protection of an Alcohol as a 4-Bromobenzyl Ether
Caption: Williamson ether synthesis for 4-bromobenzyl ether formation.
Deprotection of a 4-Bromobenzyl Ether via Catalytic Hydrogenolysis
References
Application Notes and Protocols for the Synthesis of Novel Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel liquid crystals, focusing on calamitic liquid crystals containing chalcone and Schiff base linkages, and discotic liquid crystals based on a triphenylene core. These notes are intended to guide researchers in the synthesis and characterization of these advanced materials.
Synthesis of Calamitic Liquid Crystals with Chalcone and Schiff Base Moieties
Calamitic liquid crystals, characterized by their rod-like molecular shape, are foundational materials for display technologies.[1] The incorporation of chalcone and Schiff base linkages into their structure can enhance their thermal stability and mesomorphic range.[2][3]
Application Note:
The synthesis of bent-shaped calamitic liquid crystals containing both chalcone and Schiff base linkages often involves a multi-step process. A common strategy is the Claisen-Schmidt condensation to form the chalcone unit, followed by a condensation reaction to form the Schiff base.[3] The length of the terminal alkoxy chains plays a crucial role in determining the type of mesophase exhibited, with shorter chains often favoring a nematic phase and longer chains promoting smectic phases.[2][4]
Experimental Protocol: Synthesis of a Homologous Series of (E)-4-((4-((E)-4-alkoxybenzylidene)amino)phenyl)-1-(4-alkoxyphenyl)prop-2-en-1-one
This protocol is adapted from the synthesis of similar calamitic liquid crystals.[3]
Step 1: Synthesis of 4-alkoxybenzaldehydes
-
To a solution of 4-hydroxybenzaldehyde (1.0 g, 8.20 mmol) in N,N-dimethylformamide (DMF) (20 mL), add anhydrous K₂CO₃ (1.7 g, 12.30 mmol).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the appropriate alkyl bromide (9.02 mmol) and a catalytic amount of KI.
-
Stir the reaction mixture for 24-30 hours at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (DCM) (3 x 25 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Chalcone Intermediates
-
Dissolve p-aminoacetophenone (0.250 g, 1.85 mmol) in ethanol (25 mL).
-
Add a 40% aqueous solution of NaOH (1.85 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the synthesized 4-alkoxybenzaldehyde (1.85 mmol).
-
Stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the solid.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from ethanol to yield the chalcone intermediate.
Step 3: Synthesis of the Final Schiff Base/Chalcone Liquid Crystals
-
Dissolve the chalcone intermediate (1.0 eq) in absolute ethanol (20 mL).
-
Add the corresponding 4-alkoxybenzaldehyde (1.0 eq) and a catalytic amount of acetic acid (3-4 drops).
-
Reflux the mixture at 76-78°C for 18 hours.
-
Cool the reaction mixture to room temperature and concentrate to half its volume under reduced pressure.
-
Cool the resulting solution in an ice bath to induce precipitation.
-
Filter the solid product and wash with cold ethanol.
Quantitative Data:
The following table summarizes the phase transition temperatures for a representative homologous series.
| Compound (n=) | Alkoxy Chain Length | Transition Temperatures (°C) on Heating | Transition Temperatures (°C) on Cooling | Mesophase(s) |
| 14a | C₃H₇ | Cr 165.2 Iso | Iso 158.4 Cr | - |
| 14b | C₄H₉ | Cr 158.7 Iso | Iso 151.2 Cr | - |
| 14c | C₅H₁₁ | Cr 152.1 Iso | Iso 145.8 Cr | - |
| 14d | C₆H₁₃ | Cr 145.3 Iso | Iso 138.9 Cr | - |
| 14e | C₇H₁₅ | Cr 138.6 N 142.1 Iso | Iso 140.5 N 135.2 Cr | Nematic |
| 14f | C₈H₁₇ | Cr 132.4 N 148.5 Iso | Iso 147.1 N 128.9 Cr | Nematic |
| 14g | C₁₀H₂₁ | Cr 125.8 SmA 135.2 N 152.3 Iso | Iso 150.8 N 133.5 SmA 120.1 Cr | Smectic A, Nematic |
| 14h | C₁₂H₂₅ | Cr 118.9 SmA 140.8 N 155.1 Iso | Iso 153.5 N 138.9 SmA 115.3 Cr | Smectic A, Nematic |
| 14i | C₁₄H₂₉ | Cr 112.5 SmA 148.2 Iso | Iso 146.8 SmA 108.9 Cr | Smectic A |
| 14j | C₁₆H₃₃ | Cr 105.1 SmA 150.3 Iso | Iso 148.9 SmA 102.5 Cr | Smectic A |
Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic. Data adapted from Soman, et al. (2022).[3]
Synthesis of Discotic Liquid Crystals Based on Triphenylene
Discotic liquid crystals, with their disc-shaped molecules, can self-assemble into columnar structures, which are of great interest for applications in organic electronics due to their potential for one-dimensional charge transport.[5] Triphenylene derivatives are a widely studied class of discotic liquid crystals.[6][7]
Application Note:
A common and efficient route to synthesize hexasubstituted triphenylene-based discotic liquid crystals is the oxidative trimerization of substituted 1,2-dimethoxybenzenes (veratroles) using iron(III) chloride as the oxidizing agent.[6] This method allows for the direct synthesis of hexaalkoxytriphenylenes in a single step with high yields.[6] An alternative approach for creating more complex structures involves palladium-catalyzed coupling reactions.[7]
Experimental Protocol: One-Step Synthesis of 2,3,6,7,10,11-Hexahexyloxytriphenylene (HAT6)
This protocol is a modified procedure that provides a high-yield, large-scale synthesis of HAT6.[6]
Materials:
-
1,2-Dihexyloxybenzene
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica gel for column chromatography
-
Benzene
Procedure:
-
Dissolve 1,2-dihexyloxybenzene in dichloromethane.
-
Add anhydrous iron(III) chloride to the solution and stir vigorously at room temperature. The reaction is typically complete within a short period (e.g., 1 hour).
-
Pour the reaction mixture into methanol to precipitate the crude product.
-
Remove the dichloromethane under reduced pressure.
-
Filter the solid product.
-
Purify the crude product by column chromatography on silica gel, eluting with benzene.
-
Recrystallize the purified product from a dichloromethane/methanol mixture to obtain white, crystalline HAT6.
Quantitative Data:
The following table presents the phase transition temperatures for a series of symmetrically substituted hexaalkoxytriphenylenes.
| Compound | Alkoxy Chain | Transition Temperature (°C) | Mesophase |
| HAT5 | -OC₅H₁₁ | K 68 Dho 121 I | Columnar Hexagonal Ordered |
| HAT6 | -OC₆H₁₃ | K 55 Dho 99 I | Columnar Hexagonal Ordered |
| HAT7 | -OC₇H₁₅ | K 48 Dho 87 I | Columnar Hexagonal Ordered |
| HAT8 | -OC₈H₁₇ | K 42 Dho 82 I | Columnar Hexagonal Ordered |
K = Crystalline, Dho = Columnar Hexagonal Ordered, I = Isotropic. Data is representative of typical values for these compounds.
Characterization of Novel Liquid Crystals
The characterization of newly synthesized liquid crystals is crucial to determine their mesomorphic properties and potential applications.
Application Note:
The primary techniques for characterizing liquid crystals are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[8][9] POM allows for the visual identification of different liquid crystalline phases based on their unique textures, while DSC provides quantitative data on phase transition temperatures and associated enthalpy changes.[8][9] Further structural information can be obtained using X-ray Diffraction (XRD).[9]
Protocol for Characterization:
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing it through a polarized light microscope.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each mesophase (e.g., Schlieren texture for nematic, focal conic texture for smectic).
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).
-
Cool the sample at the same rate back to the starting temperature.
-
Record the heat flow as a function of temperature to identify the temperatures and enthalpies of phase transitions.
-
Visualizations
Experimental Workflow Diagrams
Caption: Synthetic workflow for calamitic liquid crystals.
Caption: Synthetic workflow for discotic liquid crystals.
Caption: Logical flow of liquid crystal characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00606A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase transitions and dynamics in ionic liquid crystals confined in nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. environmentaljournals.org [environmentaljournals.org]
Application Notes and Protocols: The Role of Intermediates in Agrochemical Synthesis
Introduction
Chemical intermediates are the foundational building blocks in the synthesis of active ingredients for agrochemicals, including herbicides, insecticides, and fungicides.[1][2] These compounds are crucial in multi-step synthesis processes, providing the core molecular structures that are subsequently modified to create the final, biologically active product.[3][4] The purity and quality of these intermediates directly influence the efficacy, safety, and environmental profile of the end-use agrochemical, making their synthesis a critical focus for researchers and manufacturers.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals, highlighting the pivotal role of specific intermediates.
2-Chloro-5-chloromethylpyridine (CCMP) in Neonicotinoid Insecticide Synthesis
Application Note:
2-Chloro-5-chloromethylpyridine (commonly known as CCMP) is a vital chemical intermediate for the synthesis of several major neonicotinoid insecticides, including Imidacloprid, Acetamiprid, and Thiacloprid.[6][7][8] Its pyridine ring structure, substituted with chlorine atoms, provides the necessary electrophilic sites for nucleophilic substitution reactions. In the synthesis of Imidacloprid, CCMP serves as the primary backbone, reacting with 2-nitroiminoimidazolidine to form the final active ingredient.[9][10] The reaction forms the critical carbon-nitrogen bond that connects the pyridine and imidazolidine heterocyclic moieties.[10] The high reactivity of the chloromethyl group on the pyridine ring makes CCMP an efficient and widely used precursor in the agrochemical industry.[11]
Quantitative Data Summary: Imidacloprid Synthesis
The synthesis of Imidacloprid from CCMP can be optimized by controlling various reaction parameters. The following table summarizes key quantitative data from different patented protocols.
| Parameter | Protocol 1[12] | Protocol 2[9] | Protocol 3[10] |
| Key Intermediate | 2-chloro-5-chloromethylpyridine | 2-chloro-5-chloromethylpyridine | 2-chloro-5-chloromethylpyridine |
| Reactant | 2-nitroiminoimidazolidine | 2-nitroiminoimidazolidine | 2-nitroiminoimidazolidine |
| Molar Ratio (CCMP:Reactant) | 1:1 to 1:1.2 | Stoichiometric | 1:1.2 to 1:1.5 (Optimal) |
| Solvent | Aprotic (e.g., Dimethylformamide) | Organic (e.g., DMF) | Not Specified |
| Base | Alkali metal hydroxide (e.g., NaOH) | Alkali carbonate | Not Specified |
| Reaction Temperature | 45 to 60 °C | Reflux Condition | Not Specified |
| Yield | "Good yields" | Not Specified | Up to 92% (with optimized addition) |
| Final Purity | Not Specified | Not Specified | >95%[13] |
Experimental Protocol: Synthesis of Imidacloprid
This protocol describes the synthesis of Imidacloprid by reacting 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine in the presence of an alkali metal hydroxide.[9][12]
Materials:
-
2-chloro-5-chloromethylpyridine (CCMP)
-
2-nitroiminoimidazolidine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Reaction vessel with stirrer, condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with a molar equivalent of 2-nitroiminoimidazolidine and the aprotic solvent, dimethylformamide (DMF).
-
Add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture.
-
Begin stirring the mixture and heat to a temperature between 45-60°C.[12]
-
In a separate vessel, dissolve a stoichiometric amount of 2-chloro-5-chloromethylpyridine in DMF.
-
Gradually add the CCMP solution to the reaction mixture dropwise using the dropping funnel while maintaining the reaction temperature.[9][10] Controlled, slow addition has been shown to improve yield significantly.[10]
-
After the addition is complete, continue stirring the mixture under reflux for approximately 16 hours to ensure the reaction goes to completion.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
The filtrate, containing the crude Imidacloprid, is then concentrated by evaporating the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield Imidacloprid with a purity of >95%.[13]
Synthesis Pathway: Imidacloprid
References
- 1. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 2. Pesticide Intermediates [boray-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. gugupharm.com [gugupharm.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 8. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 10. Buy Imidacloprid | 138261-41-3 | >98% [smolecule.com]
- 11. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 12. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 13. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 14. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yield is a common problem in the synthesis of this compound. Several factors could be responsible. Here is a systematic guide to troubleshooting:
-
Inactive Base: The reaction requires a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the reactive phenoxide ion. If the base is old, has absorbed moisture, or is of low purity, its effectiveness will be compromised.
-
Solution: Use a fresh, anhydrous, and high-purity base. For solid bases like potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize the surface area for reaction.
-
-
Suboptimal Reaction Temperature: The rate of the SN2 reaction is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.
-
Solution: The optimal temperature is typically between 70-100°C for this synthesis in solvents like DMF or ethanol.[1] Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents or Solvents: Impurities in the starting materials (4-hydroxybenzaldehyde and 4-bromobenzyl bromide) or the presence of water in the solvent can negatively impact the reaction.
-
Solution: Use purified starting materials and anhydrous solvents. Polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate SN2 reactions.[2]
-
-
Inefficient Stirring: In a heterogeneous mixture (e.g., with a solid base like K₂CO₃), efficient stirring is crucial for ensuring proper mixing and facilitating the reaction.
-
Solution: Use a magnetic stirrer with a stir bar that is appropriately sized for the reaction flask and ensure vigorous stirring throughout the reaction.
-
Q2: My reaction seems to have stalled, and TLC analysis shows unreacted starting materials even after a prolonged reaction time. What should I do?
A2: A stalled reaction can be frustrating. Here are a few things to consider:
-
Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of the 4-hydroxybenzaldehyde, thus halting the reaction once the base is consumed.
-
Solution: Ensure you are using a sufficient molar excess of the base. Typically, 1.5 to 2 equivalents of a base like K₂CO₃ are used.[1]
-
-
Phase Transfer Catalyst (PTC) Issues: If you are using a phase-transfer catalyst, it may be inactive or used in an insufficient amount. A PTC like tetrabutylammonium bromide (TBAB) helps to bring the phenoxide ion into the organic phase to react with the alkyl halide.
-
Solution: Add a small amount of a phase-transfer catalyst (e.g., 0.1 equivalents of TBAB) to the reaction mixture. This can significantly improve the reaction rate, especially in biphasic systems.
-
-
Decomposition of Reagents: 4-Bromobenzyl bromide can be susceptible to decomposition over time or under harsh conditions.
-
Solution: Use fresh 4-bromobenzyl bromide. If you suspect decomposition, you can purify the reagent before use.
-
Q3: I am observing significant impurity spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
A3: The formation of byproducts is a common cause of reduced yield and purification challenges. The primary side reactions in this synthesis are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation, the desired product) or at a carbon atom on the aromatic ring (C-alkylation, an undesired byproduct).[2]
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents such as DMF or DMSO generally favor the desired O-alkylation.[2]
-
-
Elimination Reaction: Although 4-bromobenzyl bromide is a primary halide and less prone to elimination, under strongly basic conditions and at high temperatures, some elimination to form a corresponding alkene can occur.
-
Solution: Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid excessively high reaction temperatures.
-
-
Self-condensation of 4-hydroxybenzaldehyde: Under strongly basic conditions, aldehydes can undergo self-condensation reactions.
-
Solution: Add the base to the 4-hydroxybenzaldehyde solution at room temperature and ensure the alkylating agent is present before heating.
-
Q4: How can I effectively purify the crude this compound?
A4: The purification of the final product is crucial to obtain a high-purity compound. The most common methods are:
-
Recrystallization: This is an effective method for purifying solid products.
-
Procedure: A suitable solvent for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of hexane and toluene have been reported to be effective for similar compounds.[1] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a more rigorous purification method.
-
Procedure: Use silica gel as the stationary phase. A solvent system with a gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate) can be used to separate the product from unreacted starting materials and byproducts. The less polar product will elute from the column before the more polar 4-hydroxybenzaldehyde.
-
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is adapted from a reliable procedure for the synthesis of a closely related compound, 4-(benzyloxy)benzaldehyde, which has a reported yield of 87.4%.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (3.5 equivalents), and anhydrous ethanol.
-
Addition of Alkyl Halide: To the stirred suspension, add 4-bromobenzyl bromide (1.03 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux for 14 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the residue with a generous amount of ethyl acetate.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the diethyl ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution (to remove unreacted 4-hydroxybenzaldehyde), and finally with distilled water.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethanol to yield colorless crystals.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of benzyloxybenzaldehyde derivatives, based on literature data for analogous Williamson ether syntheses. This data can be used as a guide for optimizing the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux (~78) | 14 | 87.4 | [3] |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | [1] |
| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol | Room Temp | 7 | 60 | [4] |
| 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromophenacyl bromide | Triethylamine | Ethanol | Room Temp | 20 | 46.3 | [4] |
Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound. This table is intended to provide a comparative overview of how different reaction parameters can influence the outcome of the synthesis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Low Yield
This diagram provides a logical approach to troubleshooting low yield in the synthesis of this compound.
Caption: A troubleshooting guide for low product yield.
References
Technical Support Center: Purification of Crude 4-(4-Bromobenzyloxy)benzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Bromobenzyloxy)benzaldehyde by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Based on the purification of structurally similar compounds, such as 4-(benzyloxy)benzaldehyde, ethanol is a recommended solvent.[1] A mixed solvent system, such as ethyl acetate/heptane or ethanol/water , can also be effective, particularly if the crude material is oily or has a wide range of impurities.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities typically arise from the starting materials and by-products of the Williamson ether synthesis used to prepare this compound. Common impurities may include:
-
Unreacted 4-hydroxybenzaldehyde: The phenolic starting material.
-
Unreacted 4-bromobenzyl bromide: The alkylating agent.
-
Potassium carbonate or other inorganic salts: Used as a base in the reaction.
-
By-products: From potential side reactions.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. For a related compound, 4-(4-bromophenoxy)benzaldehyde, the melting point is reported to be in the range of 69-73°C. A significant deviation from an expected sharp melting point suggests that further purification is necessary.
Q4: How can I remove colored impurities from my product?
A4: If your crude product or recrystallization solution has a noticeable color, this may be due to polymeric or other colored by-products. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The colored impurities adsorb onto the surface of the charcoal, which is then filtered off.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Incorrect solvent choice. | 1. Add more hot solvent in small increments until the solid dissolves. 2. If a large volume of solvent is required, it may not be the ideal choice. Test the solubility in other solvents like ethyl acetate or a mixture of ethanol and water. |
| No crystals form after the solution has cooled. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has become supersaturated but has not nucleated. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure product.[2] |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling. 3. Re-dissolve the oil in a small amount of a "good" solvent and then add a "poor" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| The yield of purified product is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time or temperature. | 1. Reduce the initial volume of solvent or concentrate the mother liquor to recover more product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent cooling of the solution during filtration. 3. Allow the solution to cool to room temperature undisturbed and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[2] |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-(4-Bromophenoxy)benzaldehyde | C₁₃H₉BrO₂ | 277.11 | 69-73 | Solid |
Data for 4-(4-Bromophenoxy)benzaldehyde obtained from Sigma-Aldrich.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from the successful recrystallization of the analogous compound, 4-(benzyloxy)benzaldehyde.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring.
-
Saturated Solution: Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde. The content is designed to address specific issues that may be encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide?
A1: The synthesis of this compound from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired ether linkage.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most common side reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomeric byproducts. The choice of solvent can influence the ratio of O- to C-alkylation.[1]
-
Elimination: Although less common with primary benzylic halides like 4-bromobenzyl bromide, an E2 (bimolecular elimination) reaction can be a competing pathway, especially if a sterically hindered or strong base is used at elevated temperatures.[2]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in the final product mixture.
-
Oxidation: 4-hydroxybenzaldehyde can be susceptible to oxidation to 4-hydroxybenzoic acid, especially under harsh basic conditions or prolonged exposure to air.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress.[4] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting reagent (typically 4-hydroxybenzaldehyde) has disappeared.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Rationale | Recommended Solution |
| Inactive Base | The base is crucial for deprotonating the 4-hydroxybenzaldehyde. If the base is old, has absorbed moisture, or is of low purity, it will be ineffective. | Use a fresh, anhydrous, and high-purity base (e.g., K₂CO₃, Cs₂CO₃). Ensure solid bases are finely powdered to maximize surface area. |
| Poor Quality of Reagents | Impurities in the starting materials or solvent can interfere with the reaction. Water is particularly detrimental as it can quench the phenoxide intermediate. | Use purified starting materials and anhydrous solvents. Dry solvents over appropriate drying agents if necessary. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions. | Optimize the reaction temperature. A typical range for this type of Williamson ether synthesis is 60-100°C. Monitor the reaction by TLC to find the optimal balance. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. | Extend the reaction time and continue to monitor by TLC until the limiting reagent is consumed. |
Issue 2: Formation of Significant Amounts of Byproducts
| Potential Cause | Rationale | Recommended Solution |
| C-Alkylation | Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and favoring C-alkylation. | Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile to favor O-alkylation.[1] |
| Dialkylation | If an excess of 4-bromobenzyl bromide is used, or if the reaction conditions are too harsh, dialkylation of the phenoxide at both the oxygen and a ring carbon can occur. | Use a stoichiometric amount or a slight excess of 4-hydroxybenzaldehyde. Control the reaction temperature and time carefully. |
| Self-condensation of 4-hydroxybenzaldehyde | Under strongly basic conditions, 4-hydroxybenzaldehyde can potentially undergo self-condensation reactions. | Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures. |
| Decomposition of 4-bromobenzyl bromide | 4-bromobenzyl bromide can be sensitive to moisture and strong bases, potentially leading to the formation of 4-bromobenzyl alcohol or other degradation products.[5] | Ensure anhydrous conditions and use a moderate base. Add the 4-bromobenzyl bromide to the reaction mixture gradually. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for Williamson ether synthesis.
Materials:
-
4-hydroxybenzaldehyde
-
4-bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
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Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
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After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Overview of the desired reaction and potential side reactions.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Grignard Reactions with 4-(4-Bromobenzyloxy)benzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 4-(4-Bromobenzyloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Grignard reaction with this compound?
The primary challenge is the high reactivity of the Grignard reagent, making it susceptible to deactivation by any trace amounts of acidic protons, particularly from water.[1][2][3][4] Therefore, maintaining strictly anhydrous (dry) conditions throughout the experiment is critical for success.[1][3][5] The presence of moisture will quench the Grignard reagent, leading to reaction failure.[1][2][4][6]
Q2: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
Failure to initiate is a common issue. The primary causes are often an inactive magnesium surface due to a passivating oxide layer (MgO) or the presence of moisture.[7]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like THF or diethyl ether must be anhydrous.[3][7]
-
Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface.[7] Methods include mechanical stirring, chemical activation with iodine or 1,2-dibromoethane, or using commercially available activated magnesium.[7][8][9]
-
Check Reagent Quality: Ensure the this compound is pure and dry.
Q3: I'm observing a significant amount of a high-boiling point side product. What is it likely to be, and how can I minimize it?
A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a dimer.[7][10][11] In this case, it would be the undesired homocoupling of the Grignard reagent derived from this compound.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Alkyl Halide: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[8]
-
Control Reaction Temperature: The coupling reaction is often favored at higher temperatures. Maintaining a gentle reflux is usually sufficient.[7]
-
Use a Suitable Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents from aryl halides as it helps to stabilize the reagent.[12][13]
Q4: Can I use this compound if it has been exposed to air?
It is highly recommended to use a fresh or properly stored bottle of this compound. Exposure to atmospheric moisture can introduce enough water to significantly impact the reaction's success. If in doubt, it is best to dry the starting material before use.
Q5: The reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate?
A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities.[14] The formation of finely divided metal from side reactions can also cause darkening.[14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Grignard reaction with this compound.
| Problem | Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | No signs of reaction (bubbling, cloudiness, or heat generation) after adding a portion of the aryl halide. | 1. Inactive magnesium surface (MgO layer).[7] 2. Wet glassware or solvent.[1][3][7] 3. Low reactivity of the aryl bromide. | 1. Activate Magnesium: Use one of the methods described in the table below.[7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[3][7] 3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help.[7][8][9] |
| Low Yield of Desired Alcohol | The isolated yield of the secondary alcohol is significantly lower than expected. | 1. Wurtz coupling side reaction.[7][10][11] 2. Incomplete reaction. 3. Quenching of the Grignard reagent by moisture or acidic impurities.[1][2][4] | 1. Minimize Wurtz Coupling: Add the aryl halide slowly, control the temperature, and use an appropriate solvent like THF.[7][8][12] 2. Ensure Complete Reaction: Allow for sufficient reaction time and monitor by TLC. 3. Strict Anhydrous Technique: Re-evaluate drying procedures for all reagents, solvents, and glassware. |
| Formation of Side Products | TLC or NMR analysis shows significant impurities besides the starting material and desired product. | 1. Wurtz coupling.[7][10][11] 2. Reaction with atmospheric CO2 to form a carboxylic acid.[15][16] 3. Enolization of the aldehyde if it has alpha-protons (not applicable to benzaldehyde).[5][17] | 1. See solutions for minimizing Wurtz coupling. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Not a concern for this specific aldehyde. |
| Darkening of the Reaction Mixture | The solution becomes very dark or black during Grignard reagent formation. | Formation of finely divided magnesium or decomposition products due to overheating or impurities.[14] | A color change to grayish or brownish is normal. If it turns black, try to control the temperature more carefully and ensure the purity of your starting materials. |
Magnesium Activation Techniques
| Method | Procedure | Comments |
| Iodine | Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation.[7][8][9] | Simple and effective. The iodine etches the magnesium surface.[7] |
| 1,2-Dibromoethane | Add a few drops of 1,2-dibromoethane to the magnesium suspension. The evolution of ethylene gas indicates activation. | Also a very effective method. |
| Mechanical Grinding | Gently grind the magnesium turnings with a glass rod in the reaction flask (before adding solvent). | This physically removes the oxide layer. Care must be taken not to break the glassware. |
Experimental Protocols
Detailed Methodology for Grignard Reaction with this compound
Materials:
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Magnesium turnings (1.2 equiv.)
-
Iodine (1 small crystal)
-
This compound (1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears.[8] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[8]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: After the Grignard reagent formation is complete (indicated by the consumption of most of the magnesium), cool the reaction mixture to 0°C in an ice bath. Dissolve the this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.[8]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: Troubleshooting logic for failed Grignard reactions.
Caption: Competing reaction pathways in Grignard synthesis.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. leah4sci.com [leah4sci.com]
- 14. benchchem.com [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Bromobenzyloxy)benzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 4-(4-Bromobenzyloxy)benzaldehyde derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and its derivatives in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki coupling reaction shows little to no consumption of the this compound starting material. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion is a frequent challenge in Suzuki coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture and can lose activity over time.
-
Solution: Use a fresh batch of the palladium precursor and ligand. Ensure proper storage of catalysts and ligands under an inert atmosphere. Consider using a more stable pre-formed catalyst.
-
-
Inefficient Oxidative Addition: The electron-donating nature of the benzyloxy group can make the C-Br bond less reactive towards oxidative addition.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos). Increasing the reaction temperature in increments may also facilitate this step.
-
-
Inappropriate Base: The choice and quality of the base are critical for the transmetalation step.
-
Solution: Screen different bases. For this substrate, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and dry.
-
-
Poor Solubility: Inadequate solubility of reactants can significantly impede the reaction rate.
-
Solution: Consider switching to a solvent system with higher solubilizing power, such as 1,4-dioxane, dimethylformamide (DMF), or a mixture of toluene and water. Gentle heating can also improve solubility.
-
-
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)
-
Question: I am observing significant amounts of dehalogenated product (4-benzyloxybenzaldehyde) and/or homocoupling of the boronic acid in my reaction mixture. What causes these side reactions and how can I minimize them?
-
Answer: Dehalogenation and homocoupling are common side reactions in Suzuki couplings. Their formation is often influenced by the reaction conditions and the stability of the catalyst and reagents.
-
Dehalogenation: This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom.
-
Causes: High temperatures, prolonged reaction times, and certain bases or solvents can promote dehalogenation. The presence of impurities that can act as hydride donors is also a factor.
-
Solutions:
-
Lower the reaction temperature and shorten the reaction time.
-
Screen different bases; sometimes a weaker base can mitigate this issue.
-
Ensure all reagents and solvents are pure and dry.
-
-
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Causes: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. Using a Pd(II) precursor without complete reduction to Pd(0) can also promote this pathway.
-
Solutions:
-
Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
-
Use a pre-catalyst or ensure complete in-situ reduction of the Pd(II) source.
-
-
-
Issue 3: Protodeboronation of the Boronic Acid
-
Question: My reaction is stalling, and I suspect my boronic acid is decomposing. How can I prevent protodeboronation?
-
Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.
-
Causes: This side reaction is often promoted by high temperatures and the presence of water, especially under harsh basic conditions.
-
Solutions:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Consider using a milder base or lowering the reaction temperature.
-
Using a boronate ester, such as a pinacol ester, can increase stability against protodeboronation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard catalyst system for the Suzuki coupling of an electron-rich aryl bromide like this compound?
A1: A common and effective catalyst system consists of a palladium precursor and a phosphine ligand. A typical combination is Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. Alternatively, a pre-formed catalyst like a palladacycle can be used for enhanced stability and activity. For simpler systems, Pd(PPh₃)₄ can also be effective, though it may require more forcing conditions.
Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?
A2: The base is crucial for activating the organoboron compound to facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For electron-rich aryl bromides, stronger bases like Cs₂CO₃ or K₃PO₄ often give better results.
Q3: Can the aldehyde functional group in this compound interfere with the Suzuki coupling reaction?
A3: While the aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki reactions, it can potentially coordinate to the metal center. However, with a carefully chosen catalyst system and optimized conditions, interference from the aldehyde is typically minimal. It is important to select conditions that are mild enough to avoid side reactions involving the aldehyde.
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Poor solubility can significantly hinder reaction rates. If you observe this, consider switching to a solvent with better solubilizing properties like 1,4-dioxane, DMF, or a mixture of toluene and water. Gentle heating can also improve solubility, but be mindful that higher temperatures can sometimes promote side reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of substrates analogous to this compound, providing a baseline for optimization.
Table 1: Suzuki Coupling of 4-Bromoanisole (a close analog) with Phenylboronic Acid Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 |
| 3 | Phenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 98 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 |
Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.
Table 2: Comparison of Bases for the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ / PPh₃ | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ / PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ / PPh₃ | 100 | 8 | 96 |
| 4 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | PdCl₂(dppf) | 90 | 6 | 98 |
Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add water to the reaction mixture and extract with an organic solvent like ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound derivatives.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
preventing decomposition of 4-(4-Bromobenzyloxy)benzaldehyde during reactions
Welcome to the Technical Support Center for 4-(4-Bromobenzyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound involve both the aldehyde functional group and the benzyl ether linkage. The main pathways are:
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Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-(4-Bromobenzyloxy)benzoic acid. This can be initiated by atmospheric oxygen (autoxidation), especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture.
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Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound can undergo a disproportionation reaction in the presence of a strong base. In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol (4-(4-Bromobenzyloxy)benzyl alcohol) and one molecule of the carboxylic acid (4-(4-Bromobenzyloxy)benzoic acid). This is a common side reaction in base-catalyzed transformations.
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Cleavage of the Benzyl Ether: The benzyl ether linkage can be cleaved under various conditions:
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Acidic Conditions: Strong acids can catalyze the cleavage of the benzyl ether.
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Reductive Cleavage: Catalytic hydrogenolysis (e.g., H₂/Pd-C) can cleave the benzyl ether, yielding 4-hydroxybenzaldehyde and 4-bromotoluene.[1]
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Oxidative Cleavage: Some oxidizing agents can cleave the benzyl ether.
-
Q2: How can I prevent the oxidation of the aldehyde group?
A2: To prevent oxidation, it is crucial to minimize its exposure to oxygen and other oxidizing agents.
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Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon. This is the most effective way to prevent autoxidation.[2]
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Antioxidants: The addition of radical inhibitors, such as butylated hydroxytoluene (BHT), can be effective in suppressing autoxidation.
Q3: How can I minimize the Cannizzaro reaction?
A3: The Cannizzaro reaction is a concern under strongly basic conditions. To mitigate this side reaction:
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Reduce Base Strength/Concentration: If possible, switch to a weaker base (e.g., K₂CO₃ instead of NaOH) or use a lower concentration of the strong base.[2]
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Lower Reaction Temperature: Running the reaction at 0 °C or below can significantly slow down the rate of the Cannizzaro reaction.[2]
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Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
Q4: Under what conditions is the 4-bromobenzyl ether linkage unstable?
A4: The 4-bromobenzyl ether linkage is susceptible to cleavage under several conditions:
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Strong Acids: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to cleavage. Milder acidic conditions should be used whenever possible.
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Catalytic Hydrogenation: Standard hydrogenolysis conditions (e.g., Pd/C, H₂) will readily cleave the benzyl ether.[1]
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Certain Oxidizing Agents: Strong oxidizing agents may lead to cleavage of the ether linkage.
Q5: When should I consider protecting the aldehyde group?
A5: Protecting the aldehyde group is recommended when the planned reaction involves conditions that could lead to its decomposition, such as:
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Reactions involving strong bases where the Cannizzaro reaction is a significant risk.
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Reactions with strong nucleophiles that could otherwise react with the aldehyde.
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Reactions where the aldehyde's electron-withdrawing nature could interfere with other desired transformations.
Acetals are excellent protecting groups for aldehydes as they are stable under basic and nucleophilic conditions and can be easily removed with mild acid hydrolysis.[3][4][5]
Troubleshooting Guides
Issue 1: Low yield of the desired product with the formation of 4-(4-Bromobenzyloxy)benzoic acid.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aldehyde | - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).- Use freshly distilled or degassed solvents.- Consider adding a catalytic amount of an antioxidant like BHT. |
| Cannizzaro reaction (if under basic conditions) | - Lower the reaction temperature (e.g., to 0 °C or -78 °C).- Use a weaker base or a lower concentration of the strong base.- Add the base dropwise to the reaction mixture. |
Issue 2: Formation of 4-hydroxybenzaldehyde as a byproduct.
| Possible Cause | Troubleshooting Steps |
| Cleavage of the benzyl ether | - If using acidic conditions, switch to a milder acid or reduce the reaction temperature and time.- Avoid reagents known to cause reductive cleavage (e.g., catalytic hydrogenolysis) if the ether linkage needs to be preserved.- If cleavage is unavoidable, consider a different synthetic route or a more robust protecting group for the phenol. |
Issue 3: Complex mixture of byproducts.
| Possible Cause | Troubleshooting Steps |
| Multiple decomposition pathways occurring | - Protect the aldehyde group as an acetal before proceeding with the reaction. This will prevent side reactions at the aldehyde functionality.- Re-evaluate the reaction conditions (temperature, solvent, reagents) to find a milder protocol. |
Data Presentation
Table 1: General Strategies to Mitigate Decomposition of this compound
| Decomposition Pathway | Reaction Conditions to Avoid | Recommended Preventative Measures | Expected Improvement in Yield |
| Oxidation | High temperatures, exposure to air, strong oxidizing agents. | Inert atmosphere (N₂/Ar), degassed solvents, addition of antioxidants (e.g., BHT). | Significant (can prevent complete conversion to carboxylic acid). |
| Cannizzaro Reaction | Strong bases (e.g., NaOH, KOH), high concentrations of base. | Weaker bases (e.g., K₂CO₃), lower reaction temperatures (≤ 0 °C), slow addition of base, protection of the aldehyde. | High (can be the major side reaction under strong basic conditions). |
| Benzyl Ether Cleavage | Strong acids, catalytic hydrogenolysis (e.g., H₂/Pd-C). | Milder acids, avoidance of reductive cleavage conditions. | Essential for preserving the molecular structure. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal using ethylene glycol, which protects the aldehyde group from nucleophilic attack and basic conditions.
Materials:
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This compound
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Ethylene glycol
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p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Magnetic stirrer and stir bar
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
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Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.
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Purify the product by column chromatography or distillation if necessary.
Expected Yield: Yields for acetal protection of aromatic aldehydes are typically high, often exceeding 90%.
Protocol 2: Deprotection of the Acetal
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
Protected this compound
-
Acetone
-
Dilute aqueous HCl (e.g., 1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the acetal-protected aldehyde in acetone in a round-bottom flask.
-
Add dilute aqueous HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Decision workflow for mitigating decomposition risk.
References
challenges in scaling up the synthesis of 4-(4-Bromobenzyloxy)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 4-(4-Bromobenzyloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack 4-bromobenzyl bromide in an SN2 reaction.
Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound?
A2: Key challenges during scale-up include:
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Reaction Kinetics and Heat Management: While this reaction is not violently exothermic, localized overheating can lead to side reactions.
-
Reagent Purity and Stoichiometry: Ensuring the quality of starting materials and maintaining precise molar ratios is critical for high yield and purity.
-
Solvent Selection and Removal: High-boiling polar aprotic solvents like DMF or DMSO, which are effective for the reaction, can be difficult to remove completely at a large scale.
-
Product Purification: Separating the desired product from unreacted starting materials, the base, and any side products can be challenging.
-
Side Reactions: The potential for side reactions increases with longer reaction times and higher temperatures that may be employed at scale.
Q3: Which base is recommended for the scale-up synthesis?
A3: For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a mild and effective base. For larger-scale operations, stronger and more economical bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used, especially in conjunction with phase transfer catalysis.
Q4: What is phase transfer catalysis (PTC) and is it beneficial for this synthesis at scale?
A4: Phase transfer catalysis involves the use of a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to facilitate the migration of a reactant from one phase into another where the reaction occurs. For this synthesis, PTC is highly beneficial at scale as it can increase the reaction rate, allow for the use of less expensive and hazardous biphasic solvent systems (e.g., toluene/water), and may permit lower reaction temperatures.
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the 4-hydroxybenzaldehyde starting material, one can observe the consumption of the starting material and the appearance of the less polar product spot. For more quantitative analysis, Gas Chromatography (GC) can be utilized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring to overcome mass transfer limitations. - If using K₂CO₃, consider a stronger base or the addition of a phase transfer catalyst. |
| Poor quality of reagents. | - Verify the purity of 4-hydroxybenzaldehyde and 4-bromobenzyl bromide. - Ensure the solvent is anhydrous, as water can quench the phenoxide intermediate. | |
| Presence of Unreacted 4-hydroxybenzaldehyde | Ineffective deprotonation of 4-hydroxybenzaldehyde. | - Ensure the base is used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents). - Confirm that the base is anhydrous if using a non-aqueous solvent. |
| Insufficient amount of 4-bromobenzyl bromide. | - Use a slight excess of 4-bromobenzyl bromide (e.g., 1.05-1.1 equivalents). | |
| Formation of Side Products | O-alkylation vs. C-alkylation. | - While O-alkylation is favored, C-alkylation at the ortho position to the hydroxyl group can occur. Using a polar aprotic solvent can help minimize this. |
| Instability of the aldehyde group. | - The aldehyde functionality is generally stable under these conditions, but prolonged exposure to strong bases at high temperatures could potentially lead to side reactions. Keep reaction times and temperatures to the minimum required for completion. | |
| Difficulty in Product Isolation and Purification | Persistent high-boiling solvent (e.g., DMF, DMSO). | - During workup, thoroughly wash the organic layer with water and brine to remove the bulk of the high-boiling solvent. - Utilize high vacuum and gentle heating during solvent evaporation. |
| Co-precipitation of product and salts. | - Ensure complete dissolution of salts in the aqueous phase during workup before extraction. | |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Lab-Scale Protocol | Scale-Up Protocol with PTC | Rationale & Remarks |
| Base | K₂CO₃ (1.5 eq) | NaOH or KOH (2.0 eq) | K₂CO₃ is a milder base suitable for lab scale. NaOH/KOH are more cost-effective for scale-up and work well with PTC. |
| Solvent | DMF or Acetone | Toluene/Water (biphasic) | Polar aprotic solvents are effective but can be problematic for removal at scale. PTC enables the use of a biphasic system which simplifies workup. |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) (0.05 eq) | PTC accelerates the reaction rate by facilitating the transfer of the phenoxide to the organic phase. |
| Temperature | 80 - 100 °C | 70 - 90 °C | PTC can often allow for milder reaction temperatures, which can reduce side product formation. |
| Reaction Time | 12 - 24 hours | 6 - 12 hours | The use of a stronger base and PTC typically leads to shorter reaction times. |
| Typical Yield | 80 - 90% | >90% | Optimized scale-up processes with PTC can often lead to improved yields. |
Experimental Protocols
Lab-Scale Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Reagent Addition: Add 4-bromobenzyl bromide (1.05 eq) to the mixture.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Scale-Up Synthesis with Phase Transfer Catalysis
-
Reaction Setup: In a suitably sized reactor, combine 4-hydroxybenzaldehyde (1.0 eq), an aqueous solution of sodium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.05 eq) in a mixture of toluene and water.
-
Reagent Addition: Add 4-bromobenzyl bromide (1.05 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 70-80°C with vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the toluene under reduced pressure.
-
Purification: The crude product is typically of high purity but can be further purified by recrystallization if necessary.
Visualizations
Technical Support Center: Purifying 4-(4-Bromobenzyloxy)benzaldehyde
This guide provides troubleshooting advice and detailed protocols for the purification of 4-(4-Bromobenzyloxy)benzaldehyde, addressing common issues encountered by researchers, scientists, and drug development professionals during its synthesis and purification.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound?
The synthesis of this compound, typically via Williamson ether synthesis from 4-hydroxybenzaldehyde and 4-bromobenzyl bromide, can result in several common impurities. Identifying these is the first step toward effective purification.
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin | Removal Method |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Unreacted starting material | Aqueous basic wash, Column Chromatography |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | Unreacted starting material | Column Chromatography |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | Oxidation of the aldehyde product or 4-bromobenzyl alcohol impurity[1] | Aqueous basic wash |
| Polymeric materials | High MW byproducts | Side reactions during synthesis | Recrystallization, Column Chromatography |
| Reaction Solvents | e.g., DMF, Acetone | Residue from the reaction mixture | Evaporation under reduced pressure, Drying |
Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities.[2][3]
-
Solution 1: Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool very slowly to room temperature before moving it to an ice bath.[2][3]
-
Solution 2: Change Solvent System: Your compound may be too soluble or its melting point may be too low for the chosen solvent. Try a different solvent or a mixed solvent system where the compound is less soluble.[2]
Q3: No crystals are forming after cooling the recrystallization solution. What is the problem?
This typically indicates that the solution is not supersaturated, which can happen for a few reasons:
-
Too Much Solvent: If excess solvent was used, the solution might be too dilute.[2][3] Solution: Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[3]
-
Insufficient Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Need for Nucleation: Sometimes a supersaturated solution needs a trigger to begin crystallization. Solution: Try scratching the inside of the flask at the solution's surface with a glass rod or add a "seed crystal" of pure this compound.[3]
Q4: My purified product still shows starting materials (e.g., 4-hydroxybenzaldehyde) by TLC/NMR. How can I remove them?
The presence of starting materials is a common issue. 4-hydroxybenzaldehyde, being phenolic, is acidic and can be removed with a basic wash.
-
Solution: Aqueous Basic Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a 5% sodium hydroxide or a saturated sodium bicarbonate solution to remove acidic impurities like 4-hydroxybenzaldehyde and 4-bromobenzoic acid.[4][5] Then, wash with water and brine, dry the organic layer, and evaporate the solvent. For a detailed procedure, see Protocol 1 .
-
Solution: Column Chromatography: If the basic wash is insufficient or other non-acidic impurities are present, column chromatography is highly effective. See Protocol 3 for a detailed guide.
Q5: The aldehyde product appears to be decomposing on the silica gel column. How can I prevent this?
Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or streaking during column chromatography.[6]
-
Solution 1: Deactivate the Silica Gel: Add a small amount of a neutralising agent, such as triethylamine (1-2%), to your eluent. This will neutralize the acidic sites on the silica surface and minimize product degradation.[6]
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be more suitable for sensitive aldehydes.[6]
Experimental Protocols
Protocol 1: Purification via Aqueous Basic Wash
This method is highly effective for removing acidic impurities such as unreacted 4-hydroxybenzaldehyde and 4-bromobenzoic acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Basic Wash: Add an equal volume of a 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the deprotonated impurities.
-
Repeat: Repeat the basic wash (Step 2-3) one more time to ensure complete removal.
-
Neutralization & Final Wash: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, yielding a highly pure crystalline product.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixed system like ethyl acetate/hexane are good starting points.[4][7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.[3]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2][3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Recommended Recrystallization Solvents
| Solvent/System | Rationale |
|---|---|
| Ethanol | Good solubility at high temperatures and lower solubility at room temperature for similar compounds.[4] |
| Ethyl Acetate / Hexane | A "good" solvent (ethyl acetate) to dissolve the compound, with an "anti-solvent" (hexane) added to induce precipitation.[3][7] |
| Toluene / Hexane | A 1:1 mixture has been noted as a potential recrystallization system for a similar compound.[7] |
Protocol 3: Purification by Column Chromatography
This is the most powerful method for separating complex mixtures and isolating a high-purity product.
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent. Pour the slurry into a glass column and allow it to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect the eluent in fractions using test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.[6]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Table 3: Example Column Chromatography Conditions
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., starting with 5% EtOAc and gradually increasing polarity)[8][9] |
| Visualization | UV lamp (254 nm) |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
managing reaction byproducts in Williamson ether synthesis for benzyloxybenzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction byproducts during the Williamson ether synthesis of benzyloxybenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Williamson ether synthesis of benzyloxybenzaldehydes?
A1: The primary desired reaction is the O-alkylation of a hydroxybenzaldehyde with a benzyl halide. However, several side reactions can occur, leading to the formation of byproducts. The most common byproducts include:
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[1] Alkylation at the ring positions (ortho or para to the hydroxyl group) leads to the formation of C-alkylated benzaldehydes.
-
Elimination products: The base used to deprotonate the hydroxyl group can also promote an elimination reaction (E2) with the benzyl halide, leading to the formation of stilbene and other related products. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions.[1][2][3]
-
Dialkylated products: In some cases, the benzyl halide can react further with the product or other nucleophiles present, leading to over-alkylation.
-
Products from self-condensation of the aldehyde: Under basic conditions, the benzaldehyde can undergo self-condensation reactions like the Cannizzaro reaction or aldol condensation, especially if the reaction is heated for extended periods.
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproducts requires careful control of reaction conditions:
-
Choice of Base: Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to selectively deprotonate the phenolic hydroxyl group without promoting significant elimination or other side reactions.[3][4] Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions if not handled correctly.[2][3]
-
Reaction Temperature: Maintain a moderate reaction temperature, typically between 60-80 °C.[4] Higher temperatures can favor elimination and other undesired side reactions.[1]
-
Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the S_N2 reaction without solvating the nucleophile as strongly as protic solvents.[2][3][4]
-
Alkylating Agent: Use a primary benzyl halide (e.g., benzyl bromide or benzyl chloride) to favor the S_N2 reaction over elimination.[1][2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde group, especially at elevated temperatures.[5]
Q3: What are the ideal reaction conditions (base, solvent, temperature) to improve yield and purity?
A3: For the synthesis of benzyloxybenzaldehydes, a common and effective set of conditions involves using potassium carbonate as the base in DMF at a temperature of around 80 °C.[4] A typical molar ratio of hydroxybenzaldehyde to benzyl halide to potassium carbonate is 1:1.05:1.5.
Q4: Are there alternative synthesis methods if byproduct formation is too high?
A4: If significant byproduct formation persists, consider the following alternatives:
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the phenoxide salt and the benzyl halide in a biphasic system. This can often be performed under milder conditions, potentially reducing side reactions.
-
Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, the hydroxybenzaldehyde) using triphenylphosphine and a dialkyl azodicarboxylate. This method proceeds under mild, neutral conditions, which can help to avoid base-mediated side reactions.
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired ether | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions. 4. Inefficient purification. | 1. Monitor the reaction by TLC to ensure completion.[4] 2. Use an inert atmosphere; avoid excessive heating. 3. Optimize base, solvent, and temperature. Consider a more reactive halide (e.g., benzyl iodide). 4. Ensure proper extraction and chromatographic separation techniques are used. |
| Presence of unreacted starting materials | 1. Insufficient reaction time. 2. Inactive base. 3. Poor quality of reagents. | 1. Extend the reaction time and monitor by TLC. 2. Use a fresh, anhydrous base. Grind the base to increase surface area. 3. Use purified starting materials. |
| Formation of a dark-colored reaction mixture | 1. Oxidation of the aldehyde. 2. Decomposition of the solvent (e.g., DMF) at high temperatures. 3. Presence of impurities. | 1. Run the reaction under an inert atmosphere. 2. Maintain the recommended reaction temperature. 3. Use high-purity reagents and solvents. |
| Significant amount of C-alkylated byproduct | 1. Use of a highly reactive alkylating agent. 2. Reaction conditions favoring C-alkylation (e.g., certain solvents or counterions). | 1. Use a less reactive benzyl halide (chloride instead of iodide). 2. A change of solvent or base may alter the O/C alkylation ratio. |
| Presence of elimination byproducts (e.g., stilbene) | 1. Use of a sterically hindered or secondary/tertiary alkyl halide. 2. High reaction temperature. 3. Use of a strong, bulky base. | 1. Ensure a primary benzyl halide is used. 2. Lower the reaction temperature. 3. Use a milder base like potassium carbonate. |
Data Presentation: Comparison of Reaction Conditions
| Hydroxy- benzaldehyde | Benzyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxy- benzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 14 | 87.4 | [6] |
| 4-Hydroxy- benzaldehyde | 1-Bromohexane | K₂CO₃ | DMF | 80 | 12 | High | [4] |
| 4-Hydroxy- benzaldehyde | o-Chlorobenzyl chloride | K₂CO₃ | DMF | 80-100 | 3-6 | - | [5][7] |
Experimental Protocols
Protocol: Synthesis of 4-Benzyloxybenzaldehyde
This protocol is adapted from a reported synthesis.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-hydroxybenzaldehyde (1.0 eq.), benzyl bromide (1.03 eq.), and anhydrous potassium carbonate (3.5 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 14 hours. The reaction should be carried out under a nitrogen atmosphere.
-
Work-up:
-
After cooling to room temperature, filter off the potassium carbonate and wash the residue thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution twice with saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.
-
-
Purification:
-
Dry the diethyl ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from ethanol to yield colorless crystals of 4-benzyloxybenzaldehyde.
-
Visualizations
Caption: Reaction pathways in Williamson ether synthesis for benzyloxybenzaldehydes.
Caption: A general experimental workflow for the synthesis and purification.
Caption: A logical troubleshooting flowchart for Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in pivotal cross-coupling reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Buchwald-Hartwig Amination
-
-
Troubleshooting Guides
-
Issue: Low or No Product Yield
-
Issue: Catalyst Deactivation (Palladium Black Formation)
-
Issue: Side Product Formation (e.g., Homocoupling, Protodeboronation)
-
-
Data Presentation: Catalyst & Ligand Performance
-
Table 1: Comparison of Palladium Precatalysts in Suzuki-Miyaura Coupling
-
Table 2: Ligand Effects on Heck Reaction of Aryl Bromides with Styrene
-
Table 3: Catalyst System Performance in Buchwald-Hartwig Amination of Aryl Chlorides
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
-
Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide
-
Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling
-
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of cross-coupling reactions.
General Cross-Coupling Reactions
Q1: What are the most critical parameters to consider when selecting a catalyst system for a cross-coupling reaction?
A1: The selection of an optimal catalyst system is multifactorial and substrate-dependent. The key parameters include:
-
Palladium Precatalyst: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or well-defined precatalysts) can significantly impact catalyst activation and stability.[1][2] Modern precatalysts, such as those developed by Buchwald, are often more reliable.[2]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for challenging substrates like aryl chlorides.[1][3]
-
Base: The base is crucial for activating the nucleophile (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[4][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[6][7]
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[7] Common choices include toluene, dioxane, THF, and DMF.[4][7]
-
Temperature: Reaction temperature influences the reaction rate. Higher temperatures may be necessary for less reactive substrates but can also lead to catalyst decomposition.[7]
Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?
A2: The active species in most cross-coupling catalytic cycles is Pd(0).[4]
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle. However, they can be sensitive to air and may require careful handling.
-
Pd(II) sources such as Pd(OAc)₂ or PdCl₂ are generally more stable but require in situ reduction to Pd(0) to initiate catalysis. This reduction can sometimes be inefficient or lead to side reactions.[8] Well-defined Pd(II) precatalysts are designed for efficient and clean generation of the active Pd(0) species.[1]
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is not working with an aryl chloride. What should I try?
A3: Aryl chlorides are less reactive than aryl bromides or iodides.[9] To improve the success rate with aryl chlorides, consider the following:
-
Use a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[10]
-
Select a suitable precatalyst: Well-defined precatalysts often provide better results than generating the catalyst in situ from simple palladium salts.[11]
-
Optimize the base and solvent: Stronger bases and polar aprotic solvents may be required.
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids. To mitigate this:
-
Use anhydrous conditions: Water can facilitate protodeboronation.
-
Choose a milder base: Strong bases can promote this side reaction. Consider using K₃PO₄ or Cs₂CO₃.
-
Use a more stable boron reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Heck Reaction
Q5: What are the key challenges in Heck reactions with aryl bromides?
A5: While more reactive than aryl chlorides, aryl bromides can still present challenges.[12] High temperatures are often required, which can lead to catalyst decomposition.[12] The choice of ligand is critical to promote the oxidative addition of the C-Br bond.[12]
Q6: Can I perform a Heck reaction without a phosphine ligand?
A6: Yes, "phosphine-free" Heck reaction protocols have been developed. These often utilize N-heterocyclic carbene (NHC) ligands or other stabilizing systems.[13] Some methods even employ ligandless palladium on a solid support, particularly in aqueous media.[9]
Buchwald-Hartwig Amination
Q7: What type of base is typically used for Buchwald-Hartwig amination?
A7: Strong, non-nucleophilic bases are generally required to deprotonate the amine and facilitate the catalytic cycle.[7] Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with a more active catalyst system.[14]
Q8: How do I select the right ligand for a challenging Buchwald-Hartwig amination?
A8: The choice of ligand is crucial, especially for less reactive amines or aryl halides.[7] Sterically hindered, electron-rich biarylphosphine ligands (Buchwald ligands) are often the most effective.[8] For primary amines, ligands like BrettPhos have been designed to prevent side reactions like over-arylation.[2] Data-driven approaches and "cheat sheets" are also emerging to help guide ligand selection based on the specific substrates.[15][16]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues in cross-coupling reactions.
Issue: Low or No Product Yield
A low or non-existent yield is a frequent problem. A logical, step-by-step investigation can often identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Issue: Catalyst Deactivation (Palladium Black Formation)
The appearance of a black precipitate ("palladium black") is a common indicator of catalyst deactivation through aggregation.[17]
Caption: Common causes and solutions for catalyst deactivation.
Issue: Side Product Formation (e.g., Homocoupling, Protodeboronation)
The formation of undesired side products can significantly lower the yield of the desired product.
Caption: Common side products and mitigation strategies.
Data Presentation: Catalyst & Ligand Performance
Table 1: Comparison of Palladium Precatalysts in Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid
| Precatalyst System | Ligand:Pd Ratio | Yield (%) |
| Pd(OAc)₂ / XPhos (in-situ) | 0.8 : 1 | 44 |
| Pd(OAc)₂ / XPhos (in-situ) | 1.0 : 1 | 68 |
| Pd(OAc)₂ / XPhos (in-situ) | 1.2 : 1 | 84 |
| [Pd(allyl)Cl]₂ / XPhos (in-situ) | 1.0 : 1 | ~95 |
| XPhos Pd G3 (well-defined) | 1 : 1 | >95 |
| Data adapted from a comparative study on palladium precatalysts.[18][19] Conditions: [ArCl] = 0.5 M, [Boronic Acid] = 0.55 M, Base = K₃PO₄ (0.55 M), Solvent = MeOH/THF, 0.5 mol% Pd. |
Table 2: Ligand Effects on Heck Reaction of Aryl Bromides with Styrene
| Aryl Bromide | Ligand | Yield (%) |
| 4-Bromoacetophenone | 1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride | 95 |
| 4-Bromobenzaldehyde | 1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride | 94 |
| 4-Bromotoluene | 1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride | 85 |
| 4-Bromoanisole | 1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride | 82 |
| Data adapted from a study on Heck coupling in aqueous media.[20] Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% ligand, K₂CO₃, DMF/H₂O, 80 °C, 4 h. |
Table 3: Catalyst System Performance in Buchwald-Hartwig Amination of 4-chloroanisole with Aniline
| Pd Source | Ligand | Activation Method | Time for Full Conversion (min) |
| Pd(OAc)₂ | SPhos | PhB(OH)₂ | > 120 (ca. 25% conversion) |
| [Pd(allyl)Cl]₂ | SPhos | N/A | > 120 (ca. 25% conversion) |
| Pd₂(dba)₃ | SPhos | N/A | > 120 (ca. 25% conversion) |
| SPhos Precatalyst | SPhos | NaOt-Am | 35 |
| Data adapted from a study on a new class of palladium precatalysts.[21] Conditions: 0.1 mol% Pd, 80 °C. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general starting point for the coupling of aryl chlorides, which are known to be challenging substrates.[10]
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the desired solvent (e.g., dioxane or toluene, ~3 mL).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the corresponding ligand if not using a pre-defined catalyst.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or GC/LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide
This protocol is adapted for the coupling of aryl bromides with styrenic olefins.[20]
-
Reagent Preparation: To a Schlenk tube, add the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium source (e.g., Pd(OAc)₂, 1.0 mol%), and the ligand (e.g., an NHC precursor, 2.0 mol%).
-
Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of DMF and water, 6 mL).
-
Inert Atmosphere: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 4-24 hours).
-
Work-up: Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig C-N Coupling
This general procedure can be used for the amination of aryl bromides.[6]
-
Reaction Setup: In an oven-dried, resealable Schlenk tube, combine the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂ or a precatalyst, 0.5-2 mol%), and the ligand (e.g., BINAP or a Buchwald ligand, 1-4 mol%).
-
Solvent and Degassing: Add anhydrous, degassed toluene. Seal the tube and ensure the mixture is thoroughly degassed.
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired aryl amine.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. jmcct.com [jmcct.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. catsci.com [catsci.com]
- 15. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
- 16. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Benzylic Ether Linkages Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and cleavage of benzylic ether linkages under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzylic ether protecting group to acidic conditions?
A1: The benzyl (Bn) ether is a widely used protecting group for hydroxyl functions due to its general robustness.[1] It is significantly more stable to acid than other protecting groups like OTHP (tetrahydropyranyl) and OMOM (methoxymethyl) ethers.[2] While it can withstand mildly acidic conditions, such as acetic acid, it is susceptible to cleavage by strong acids.[1] This lability to strong acids is a key consideration in synthetic planning.[3]
Q2: What is the mechanism of acid-catalyzed cleavage of a benzylic ether?
A2: The acid-catalyzed cleavage of a benzylic ether typically proceeds through an SN1 mechanism due to the ability of the benzyl group to form a stable carbocation intermediate.[4] The reaction is initiated by the protonation of the ether oxygen by a strong acid, which makes the corresponding alcohol a good leaving group.[5] Subsequently, the carbon-oxygen bond cleaves to form a resonance-stabilized benzylic carbocation and the free alcohol. The carbocation is then quenched by a nucleophile present in the reaction medium.
Q3: Which acids are commonly used to cleave benzylic ethers?
A3: Strong acids are required for the cleavage of benzylic ethers.[3] Commonly employed reagents include:
-
Lewis Acids: Boron tribromide (BBr₃) and boron trichloride (BCl₃) are highly effective for ether cleavage.[6]
-
Protic Acids: Strong protic acids such as hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA) are also used.[7][8]
The choice of acid depends on the presence of other functional groups in the molecule and the desired selectivity.[3]
Q4: Can I selectively cleave a benzylic ether in the presence of other protecting groups?
A4: Yes, selective deprotection is a cornerstone of protecting group strategy. While strong acidic conditions can be harsh, some level of selectivity can be achieved. For instance, SnCl₄ has been shown to selectively cleave benzyl esters over benzyl ethers.[9] The stability of other protecting groups to the chosen acidic conditions must be carefully considered. For example, tert-butyldimethylsilyl (TBDMS) ethers are generally less stable to acidic conditions than benzyl ethers.
Data Presentation: Quantitative Analysis of Acidic Cleavage
The following table summarizes yields for the deprotection of benzylic ethers under various acidic conditions, as reported in the literature. Note that reaction efficiency is highly substrate-dependent.
| Substrate | Reagent/Conditions | Yield (%) | Reference |
| Aryl Benzyl Ether | BCl₃, pentamethylbenzene, CH₂Cl₂, -15 °C to rt | 86-93% | [10] |
| Benzyl (R)-2-(acetylthio)propanoate | HBr/AcOH | 92% | [7] |
| Carbobenzoxyglycylglycine benzyl ester | HBr in glacial acetic acid | 94% | [11] |
| Carbobenzoxyglycyl-L-phenylalanine benzyl ester | HBr in glacial acetic acid | 89% | [11] |
| N-Boc, N-Benzyl protected 2-aminopyridinopyrrolidine | 20% Pd(OH)₂/C, H₂, EtOH, 1.5 eq. Acetic Acid, 60°C | 89% | [12] |
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reaction with Trifluoroacetic Acid (TFA)
Q: My deprotection reaction with TFA is not going to completion. How can I resolve this?
A: Incomplete cleavage with TFA is a common issue that can often be resolved by addressing the following factors:
-
Insufficient TFA Concentration: For resistant substrates, a higher concentration of TFA may be necessary. Standard conditions often start at 20-50% TFA in a solvent like dichloromethane (DCM), but using neat TFA can be effective for more challenging cases.[13]
-
Inadequate Reaction Time or Temperature: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.[13] Most TFA cleavages are performed at room temperature; a modest increase in temperature (e.g., to 40°C) may improve the reaction rate for stable substrates.[13]
-
Reactive Carbocation Intermediate: The benzylic carbocation formed during the reaction is highly reactive and can re-react with the starting material or the product, leading to side products and incomplete conversion.[8] The addition of a "scavenger" to the reaction mixture is crucial to trap this carbocation.[13]
Issue 2: Formation of Unwanted Side Products
Q: I am observing unexpected side products in my reaction mixture. What could be the cause and how can I prevent it?
A: A primary side reaction during acidic cleavage is the Friedel-Crafts alkylation of electron-rich aromatic rings by the stable benzyl cation that is formed.[13] This can lead to the formation of undesired dimeric or polymeric byproducts.
-
Solution: Employing a robust scavenger cocktail is the most effective way to prevent these side reactions. For particularly sensitive substrates or those containing other electron-rich aromatic rings (like in tyrosine, tryptophan, methionine, or cysteine residues in peptides), a more comprehensive cleavage cocktail is recommended.[8]
Experimental Protocols
Protocol 1: Deprotection of an Aryl Benzyl Ether using Boron Trichloride (BCl₃)
This protocol is adapted from a procedure for the debenzylation of an aryl benzyl ether using BCl₃ and a cation scavenger.[10]
-
Preparation: To a solution of the benzyl ether (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -15 °C under an inert atmosphere (e.g., Argon), add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -15 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ether using Trifluoroacetic Acid (TFA)
This protocol is based on general procedures for acid-catalyzed deprotection.[8][13]
-
Preparation: Dissolve the benzyl-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.5 eq) to the solution.
-
Initiation: Cool the solution to 0 °C and add TFA (20-50% v/v in DCM) dropwise. For more resistant substrates, neat TFA may be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours.
-
Monitoring: Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure.
-
Purification: Precipitate the product by adding cold diethyl ether.[14] Wash the precipitate with cold ether to remove TFA and scavengers. Further purification can be achieved by flash column chromatography or recrystallization.
Visualizations
Caption: Acid-catalyzed cleavage of a benzylic ether via an SN1 mechanism.
Caption: Troubleshooting workflow for incomplete acidic cleavage of benzylic ethers.
Caption: Relationship between reaction parameters and benzylic ether stability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
solvent effects on the reactivity of 4-(4-Bromobenzyloxy)benzaldehyde
Technical Support Center: 4-(4-Bromobenzyloxy)benzaldehyde
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this compound, with a particular focus on solvent effects in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions that this compound undergoes, and how do solvents generally affect them?
A1: this compound, as an aromatic aldehyde, readily participates in a variety of reactions including, but not limited to, Knoevenagel condensation, Wittig reaction, oxidation to a carboxylic acid, and reduction to an alcohol. The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the stereoselectivity of the products. Solvents achieve this by stabilizing or destabilizing reactants, intermediates, and transition states.
Q2: I am observing a low yield in my Knoevenagel condensation reaction. Could the solvent be the issue?
A2: Absolutely. Low yields in Knoevenagel condensations are frequently linked to the solvent choice.[1] For this reaction, which proceeds through charged intermediates, polar solvents are generally preferred as they can stabilize these species, thus accelerating the reaction.[2] If you are using a nonpolar solvent like toluene or hexane, consider switching to a polar aprotic solvent such as DMF or acetonitrile, or a polar protic solvent like ethanol.[2][3] Additionally, ensure your reagents are pure and that the reaction temperature is optimized.[1] In some cases, solvent-free conditions have been shown to improve yields.[4][5]
Q3: My Wittig reaction is giving a mixture of E/Z isomers. How can I influence the stereoselectivity by changing the solvent?
A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the solvent. For unstabilized ylides, polar aprotic solvents often favor the formation of the Z-alkene.[6] In contrast, stabilized ylides tend to produce the E-alkene, and this preference can sometimes be enhanced in polar protic solvents. The solvent polarity can influence the stability of the intermediate betaine or the transition state leading to the oxaphosphetane, thereby affecting the final isomeric ratio.[7]
Q4: I am trying to reduce the aldehyde group of this compound to an alcohol using sodium borohydride (NaBH4). Which solvent should I use for the best results?
A4: For the reduction of aldehydes with NaBH4, polar protic solvents like ethanol or methanol are commonly used and are generally effective.[8][9] These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide.[1] Solvent-free conditions using wet alumina or silica gel as a support for NaBH4 have also been reported to be highly efficient, often leading to faster reactions and high yields.[10][11]
Q5: During the oxidation of the aldehyde to a carboxylic acid, I am getting side products. How can the solvent help in improving the selectivity?
A5: In oxidation reactions, the solvent can affect the activity and selectivity of the oxidizing agent. For oxidations using potassium permanganate (KMnO4), for instance, conducting the reaction in a non-polar solvent like toluene or ethyl acetate with a phase-transfer catalyst can lead to high yields of the corresponding benzoic acid.[12] Using acetone as a solvent can sometimes offer controlled oxidation.[13][14] The choice of solvent can help in minimizing over-oxidation or other side reactions by modulating the oxidant's reactivity.
Troubleshooting Guides
Issue: Slow or Stalled Knoevenagel Condensation
Question: My Knoevenagel condensation with this compound is proceeding very slowly or has stalled. What troubleshooting steps can I take?
Answer:
-
Solvent Choice: The most likely culprit is your solvent.
-
If using a non-polar solvent (e.g., Toluene, Hexane): These solvents do not effectively stabilize the charged intermediates of the Knoevenagel condensation.
-
If using a polar protic solvent (e.g., Ethanol) and the reaction is still slow:
-
-
Catalyst Activity: Your base catalyst may be inefficient.
-
Solution: Ensure your catalyst (e.g., piperidine, ammonium acetate) is fresh and of high purity.[1] You might consider using a slightly stronger base, but be cautious as this can sometimes promote side reactions.
-
-
Temperature: The reaction may require thermal energy.
-
Solution: Gently heat the reaction mixture. A moderate increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[1]
-
Issue: Poor Yield in the Wittig Reaction
Question: I am getting a low yield of the desired alkene in my Wittig reaction with this compound. How can I improve this?
Answer:
-
Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue.
-
Solution: Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt. The reaction should be carried out under anhydrous conditions in an appropriate aprotic solvent like THF or DMSO .
-
-
Solvent for the Wittig Reaction: The solvent can impact the solubility of the reactants and the reaction rate.
-
Solution: THF is a commonly used and effective solvent for Wittig reactions. If solubility is an issue, DMSO can be a good alternative. For stabilized ylides, sometimes a polar protic solvent can be used. Some Wittig reactions have also been shown to work well in aqueous media or even under solvent-free conditions.[15][16]
-
-
Steric Hindrance: While the aldehyde is generally reactive, steric bulk from the 4-bromobenzyloxy group could play a minor role.
-
Solution: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Issue: Incomplete Reduction with NaBH4
Question: The reduction of this compound with NaBH4 is not going to completion. What could be wrong?
Answer:
-
Solvent: While NaBH4 is compatible with many solvents, the choice can affect the reaction rate.
-
Reagent Activity: The NaBH4 may have degraded.
-
Solution: Use fresh, high-quality NaBH4. The reagent can slowly decompose upon exposure to moisture.
-
-
Temperature: The reaction might be too cold.
-
Solution: While these reductions are often run at room temperature or 0 °C, allowing the reaction to stir at room temperature for a longer period might be necessary. Gentle warming can be attempted, but with caution, as it can sometimes lead to side reactions.
-
Data Presentation
The following tables provide representative quantitative data on the effect of solvents on common reactions of benzaldehyde derivatives. This data can be used as a guideline for selecting a solvent for reactions with this compound.
Table 1: Solvent Effects on the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile [3][17]
| Solvent | Type | Reaction Time | Yield (%) |
| Toluene | Non-polar | > 12 h | Low |
| Dichloromethane | Polar Aprotic | 8 h | Moderate |
| Acetonitrile | Polar Aprotic | 2 h | 92 |
| Ethanol | Polar Protic | 4 h | 85 |
| DMF | Polar Aprotic | 15 min | 95 |
| Water | Polar Protic | 1 h | 90 |
| Solvent-free | - | 10 min | 98 |
Table 2: Solvent Effects on the Reduction of Benzaldehyde with NaBH4
| Solvent | Reaction Time | Yield (%) |
| Isopropanol | 2 h | 95 |
| Ethanol | 1.5 h | 98 |
| Methanol | 1 h | 99 |
| Water | 3 h | 92 |
| Solvent-free (wet Al2O3) | 15 min | 99 |
Table 3: Solvent Effects on the Wittig Reaction of Benzaldehyde with a Stabilized Ylide [7][18]
| Solvent | Type | E/Z Ratio | Yield (%) |
| Toluene | Non-polar | >95:5 | 85 |
| THF | Polar Aprotic | 90:10 | 92 |
| Dichloromethane | Polar Aprotic | 88:12 | 90 |
| Acetonitrile | Polar Aprotic | 85:15 | 94 |
| Methanol | Polar Protic | 80:20 | 88 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation in DMF
-
To a round-bottom flask, add this compound (1 mmol) and malononitrile (1.1 mmol).
-
Add 5 mL of dimethylformamide (DMF).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Protocol 2: Reduction with NaBH4 in Ethanol
-
Dissolve this compound (1 mmol) in 10 mL of ethanol in a round-bottom flask.[9]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.2 mmol) in small portions.[8]
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.
Protocol 3: Wittig Reaction in THF
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the desired phosphonium salt (1.1 mmol).[19]
-
Add anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 mmol) dropwise. A color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous THF (5 mL).
-
Add the aldehyde solution to the ylide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[19]
Protocol 4: Oxidation with KMnO4 in a Biphasic System
-
In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of toluene.
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 mmol).
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO4) (2 mmol) in 10 mL of water.
-
Add the KMnO4 solution to the toluene solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The purple color of the permanganate will disappear as the reaction progresses.
-
Upon completion, filter the mixture to remove the manganese dioxide precipitate.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the product.
Mandatory Visualization
Caption: Logical relationship between solvent properties and reaction outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. sciepub.com [sciepub.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. iris.unito.it [iris.unito.it]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative 1H NMR Spectral Analysis: 4-(4-Bromobenzyloxy)benzaldehyde vs. 4-Chlorobenzaldehyde
A detailed comparison of the 1H NMR spectra of 4-(4-Bromobenzyloxy)benzaldehyde and 4-chlorobenzaldehyde, providing valuable insights for researchers, scientists, and professionals in drug development. This guide offers a side-by-side analysis of their spectral data, supported by experimental protocols and structural visualizations.
This guide delves into the nuances of 1H Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of two aromatic aldehydes: this compound and 4-chlorobenzaldehyde. Understanding the subtle differences in their chemical shifts, splitting patterns, and integration values is crucial for structural elucidation and purity assessment in synthetic chemistry and drug discovery.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key 1H NMR spectral data for this compound and 4-chlorobenzaldehyde, facilitating a direct comparison of their proton environments.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Aldehyde (-CHO) | ~9.89 | Singlet | 1H | N/A |
| Aromatic (Ha) | ~7.85 | Doublet | 2H | ~8.8 | |
| Aromatic (Hb) | ~7.10 | Doublet | 2H | ~8.8 | |
| Benzylic (-CH2-) | ~5.12 | Singlet | 2H | N/A | |
| Aromatic (Hc) | ~7.52 | Doublet | 2H | ~8.4 | |
| Aromatic (Hd) | ~7.35 | Doublet | 2H | ~8.4 | |
| 4-Chlorobenzaldehyde | Aldehyde (-CHO) | 9.99 | Singlet | 1H | N/A |
| Aromatic (ortho to CHO) | 7.82 | Doublet | 2H | N/A | |
| Aromatic (meta to CHO) | 7.52 | Doublet | 2H | N/A |
Spectral Interpretation and Structural Rationale
The 1H NMR spectrum of 4-chlorobenzaldehyde is relatively simple, exhibiting three distinct signals. The most downfield signal at 9.99 ppm corresponds to the aldehydic proton, which is highly deshielded by the electron-withdrawing nature of the carbonyl group. The aromatic region displays two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the aldehyde group are more deshielded (7.82 ppm) than the protons meta to it (7.52 ppm) due to the anisotropic effect of the carbonyl group.
In contrast, the 1H NMR spectrum of This compound is more complex, reflecting its larger and more varied structure. The aldehydic proton appears at a slightly more shielded position (~9.89 ppm) compared to 4-chlorobenzaldehyde. The spectrum features two sets of aromatic signals corresponding to the two distinct benzene rings. The protons on the benzaldehyde ring (Ha and Hb) and the protons on the bromobenzyl ring (Hc and Hd) each give rise to a pair of doublets, indicative of para-substitution on both rings. A key distinguishing feature is the singlet at approximately 5.12 ppm, which is characteristic of the benzylic methylene protons (-CH2-) connecting the two aromatic moieties via an ether linkage.
Experimental Protocols
General 1H NMR Spectroscopy Protocol
A standard protocol for acquiring 1H NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
-
Acquisition Parameters: Standard acquisition parameters are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. Integration of the signals is then performed to determine the relative number of protons for each resonance.
Visualization of Molecular Structures and Key NMR Differences
The following diagrams, generated using Graphviz, illustrate the chemical structures of the two compounds and highlight the key differences in their 1H NMR spectra.
Figure 1. Structures and key 1H NMR shifts.
Figure 2. Decision workflow for spectral identification.
A Comparative Guide to the Reactivity of 4-(4-Bromobenzyloxy)benzaldehyde and 4-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(4-Bromobenzyloxy)benzaldehyde and 4-bromobenzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by established data on the electronic effects of substituents, and includes detailed experimental protocols for key chemical transformations. This document aims to assist researchers in selecting the appropriate starting material and optimizing reaction conditions for the synthesis of complex molecules.
Introduction: The Role of Substituents in Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The electrophilicity of the carbonyl carbon is the primary determinant of the aldehyde's susceptibility to nucleophilic attack. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, thereby increasing the rate of nucleophilic addition reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, which slows down the rate of such reactions.[1]
-
4-Bromobenzaldehyde: The bromine atom at the para position is an electron-withdrawing group. While it has a weak electron-donating resonance effect, its inductive effect (-I) is stronger, resulting in a net withdrawal of electron density from the benzene ring. This increases the partial positive charge on the carbonyl carbon, making 4-bromobenzaldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde.[2]
-
This compound: The 4-bromobenzyloxy group is a more complex substituent. The ether oxygen atom adjacent to the ring is electron-donating through resonance (+M effect). This effect is generally stronger than its inductive withdrawal (-I effect). The bromo-substituent on the distant benzyl ring has a negligible electronic influence on the benzaldehyde ring due to the insulating effect of the methylene (-CH2-) group. Therefore, the 4-bromobenzyloxy group is considered to be electron-donating, which decreases the electrophilicity of the carbonyl carbon.
Based on these electronic effects, 4-bromobenzaldehyde is predicted to be significantly more reactive than this compound in nucleophilic addition reactions.
Comparative Data
| Compound | Substituent | Hammett Constant (σp) | Predicted Relative Reactivity (Nucleophilic Addition) |
| 4-Bromobenzaldehyde | -Br | +0.23[6] | Higher |
| This compound | -OCH2(p-BrPh) | ~ -0.2 (estimated) | Lower |
Note: The Hammett constant for the 4-bromobenzyloxy group is not available and is estimated based on the value for the methoxy group (-OCH3, σp = -0.27)[6], as the electronic effect is dominated by the electron-donating oxygen atom.
Key Reaction Comparisons and Experimental Protocols
The differential reactivity of these two aldehydes is evident in several common organic transformations.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[1][7]
Expected Outcome: 4-Bromobenzaldehyde is expected to react faster and potentially give higher yields than this compound under identical conditions due to the electron-withdrawing nature of the bromo substituent.
General Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the orange-red ylide is observed.[1]
-
Reaction with Aldehyde: Dissolve the respective aldehyde (4-bromobenzaldehyde or this compound, 1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding stilbene derivative.
Nucleophilic Addition: Grignard Reaction
The addition of a Grignard reagent to an aldehyde is a fundamental C-C bond-forming reaction to produce a secondary alcohol. The reactivity follows the same principles as the Wittig reaction.
Expected Outcome: 4-Bromobenzaldehyde will react more readily with Grignard reagents than this compound.
General Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of an aryl or alkyl bromide (e.g., bromobenzene, 1.1 equivalents) in anhydrous THF and add a small portion to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.[8]
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the addition funnel.
-
Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids can be achieved with various oxidizing agents. The influence of substituents can be more complex and depends on the reaction mechanism. For some oxidants, electron-donating groups can stabilize positively charged intermediates, accelerating the reaction.
Expected Outcome: The relative reactivity in oxidation is less straightforward to predict without specific kinetic data for a given oxidizing agent. However, both aldehydes can be efficiently oxidized to their corresponding carboxylic acids.
General Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in a mixture of acetone and water.
-
Addition of Oxidant: Add potassium permanganate (1.5 equivalents) portion-wise to the solution while stirring. The reaction is exothermic, and the temperature should be maintained below 30 °C with a water bath.
-
Reaction Completion and Work-up: Stir the mixture at room temperature until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide forms. Filter the mixture and wash the precipitate with acetone.
-
Isolation: Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid. Collect the product by vacuum filtration, wash with cold water, and dry.
Reduction to Alcohol
Aldehydes are readily reduced to primary alcohols using hydride reagents like sodium borohydride (NaBH4). This reaction is a nucleophilic addition of a hydride ion.
Expected Outcome: 4-Bromobenzaldehyde, being more electrophilic, is expected to be reduced faster than this compound.
General Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding benzyl alcohol, which can be further purified by recrystallization or column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the theoretical basis for the difference in reactivity and a general workflow for comparing the two compounds in a typical reaction.
Caption: Influence of substituents on benzaldehyde reactivity.
Caption: Workflow for comparative reactivity analysis.
Conclusion
The electronic nature of the para-substituent is the dominant factor governing the reactivity of the aldehyde group in 4-bromobenzaldehyde and this compound. The electron-withdrawing bromo group in 4-bromobenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In contrast, the electron-donating 4-bromobenzyloxy group in this compound reduces the carbonyl carbon's electrophilicity, leading to lower reactivity in nucleophilic addition reactions. This guide provides the theoretical framework and practical protocols for researchers to effectively utilize these building blocks in their synthetic endeavors. It is recommended to perform small-scale parallel experiments, as outlined in the workflow, to confirm these predicted reactivity differences under specific laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-(4-Bromobenzyloxy)benzaldehyde via HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 4-(4-Bromobenzyloxy)benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate informed decisions on the most suitable analytical strategies.
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of subsequent products. The primary method for its synthesis is typically the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 4-bromobenzyl bromide. This process can introduce several potential impurities.
Potential Impurities in Synthesized this compound:
-
Starting Materials:
-
4-hydroxybenzaldehyde
-
4-bromobenzyl bromide
-
-
By-products:
-
4,4'-Dibromodibenzyl ether (from self-condensation of 4-bromobenzyl bromide)
-
Benzyl alcohol derivatives
-
-
Degradation Products:
-
4-(4-Bromobenzyloxy)benzoic acid (from oxidation of the aldehyde)
-
Comparative Analysis of Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds like this compound. However, a comprehensive purity profile is often achieved by employing orthogonal techniques. This guide compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Data Presentation
| Analytical Technique | Parameter | This compound | 4-hydroxybenzaldehyde (Impurity) | 4-bromobenzyl bromide (Impurity) | 4-(4-Bromobenzyloxy)benzoic acid (Impurity) |
| HPLC | Retention Time (min) | 8.52 | 3.14 | 10.21 | 6.45 |
| Peak Area (%) | 99.5 | 0.15 | 0.25 | 0.10 | |
| GC-MS | Retention Time (min) | 12.78 | 6.89 | 9.34 | - (Non-volatile) |
| Relative Abundance (%) | 99.6 | 0.18 | 0.22 | - | |
| ¹H NMR | Chemical Shift (ppm) | Aldehyde: 9.91, Benzyl: 5.18 | Aldehyde: 9.78, Phenolic: ~5.5 (broad) | Benzyl: 4.51 | Carboxylic: ~12.5 (broad), Benzyl: 5.15 |
| Integration | Consistent with structure | Minor peaks detected | Minor peaks detected | Minor peaks detected | |
| Melting Point | Observed Range (°C) | 71-73 | - | - | - |
| Literature Value (°C) | 72-74 | - | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the separation and quantification of the main component and its non-volatile, process-related impurities and degradation products.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are prepared by dissolving 10 mg of this compound in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system with a quadrupole mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Samples are prepared by dissolving 1 mg of this compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and for detecting impurities that have distinct proton signals from the main compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
Melting Point Analysis
This technique provides a quick and straightforward assessment of purity. Impurities will typically cause a depression and broadening of the melting point range.[1][2]
-
Instrumentation: Digital melting point apparatus.
-
Method: A small amount of the crystalline sample is packed into a capillary tube and heated at a ramp rate of 1°C/min near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
Mandatory Visualization
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
For the routine purity assessment of synthesized this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust and reliable method. It excels at separating the target compound from its common non-volatile, process-related impurities and degradation products, allowing for accurate quantification.
While HPLC is the primary technique, a multi-faceted approach provides a more complete picture of the sample's purity. GC-MS is invaluable for detecting and identifying volatile impurities that may not be amenable to HPLC analysis. ¹H NMR spectroscopy serves as an excellent tool for structural confirmation and can reveal impurities that might co-elute with the main peak in chromatography. Finally, melting point analysis offers a rapid and cost-effective, albeit less specific, indication of overall purity. The integration of these techniques ensures the high quality of this compound, which is essential for its successful application in research and drug development.
References
A Comparative Guide to the Synthesis of 4-(4-Bromobenzyloxy)benzaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 4-(4-Bromobenzyloxy)benzaldehyde is a valuable building block, and selecting the optimal synthetic route can significantly impact yield, purity, and cost-effectiveness. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. However, variations on this method and other modern coupling strategies offer potential advantages. Below is a summary of the key quantitative data for the primary synthetic routes.
| Route | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Route 1: Classical Williamson Ether Synthesis | 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, K₂CO₃ | 85-95%[1][2] | 12-14 hours[1][2] | 80 °C to reflux[1][2] | High yield, readily available reagents, well-established. | Long reaction times, requires heating. |
| Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis | 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, NaOH/K₂CO₃, PTC (e.g., TBAB) | >90%[3][4] | Shorter than classical | Room temp. to 90 °C[3] | Milder conditions, potentially faster rates, improved efficiency.[3][5] | Additional cost of catalyst, optimization of catalyst and conditions may be needed. |
| Route 3: Ullmann-type Condensation | 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, Cu catalyst | Variable, typically good to high yields | Variable | Often high temperatures | Good for certain sterically hindered substrates.[6][7] | Use of stoichiometric copper, high temperatures, often requires ligands.[6][8] |
| Route 4: Buchwald-Hartwig Amination | 4-hydroxybenzaldehyde, 4-bromobenzyl bromide, Pd catalyst, ligand | Good to excellent yields | Variable | Room temp. to moderate heating | High functional group tolerance, milder conditions than Ullmann.[6][7] | Expensive and air-sensitive catalyst/ligand, requires inert atmosphere.[9] |
Synthetic Pathways and Experimental Workflows
To visualize the synthetic processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.
References
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. chemijournal.com [chemijournal.com]
- 5. iajpr.com [iajpr.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 8. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 9. "Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents" by Rory Tennessee Gallagher [pdxscholar.library.pdx.edu]
comparing catalytic efficiency for Suzuki coupling with different palladium catalysts
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This versatile reaction is pivotal in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of the catalytic efficiency of various palladium catalysts for the Suzuki coupling reaction, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Palladium Catalysts
The catalytic activity of a palladium catalyst in a Suzuki coupling reaction is dictated by the nature of the ligands coordinated to the palladium center. These ligands play a crucial role in the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a comparative summary of the performance of different classes of palladium catalysts.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Phosphine Ligand-Based | |||||||||
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | 2.3 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | 23.8 | [1] |
| Pd₂(dba)₃ / XPhos | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | 38,000 | 3,167 | [2] |
| N-Heterocyclic Carbene (NHC) Ligand-Based | |||||||||
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | 98 | [1] |
| [Pd(IPr)(allyl)Cl] | 0.00125 | K₃PO₄ | MeOH/THF | RT | 12 | ~85 | 68,000 | 5,667 | [2] |
| Palladacycles | |||||||||
| Herrmann's Catalyst | 1 | K₂CO₃ | Toluene | 100 | 3 | 92 | 92 | 30.7 | [1] |
| Palladacycle | 10⁻⁹ | K₂CO₃ | Anisole | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ | [2] |
| Heterogeneous Catalyst | |||||||||
| 3% Pd/C | 3 | K₃PO₄ | Water | 100 | 0.17 | 100 | 118 | 20 | [2][3] |
Key Observations:
-
Phosphine Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) are effective but often require higher catalyst loadings and reaction temperatures.[1] More advanced, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos developed by the Buchwald group, demonstrate significantly higher activity, enabling reactions with challenging substrates like aryl chlorides at lower catalyst loadings.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, have emerged as highly active catalysts. The strong σ-donating ability of NHC ligands enhances catalytic activity, often leading to shorter reaction times and lower catalyst loadings.[1]
-
Palladacycles: Palladacycles are highly stable and active catalyst precursors. They can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), making them particularly attractive for industrial applications where catalyst cost and efficiency are paramount.[2]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy separation from the reaction mixture and the potential for recycling, aligning with green chemistry principles.[3] However, in the provided comparison, its TON and TOF values are lower than its homogeneous counterparts.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for conducting a Suzuki coupling reaction using different types of palladium catalysts.
General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine palladium(II) acetate (1 mol%), SPhos (2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Reagent Addition: Add a suitable base (e.g., K₃PO₄, 2.0 mmol) and solvent (e.g., 1,4-dioxane, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by an appropriate analytical technique such as TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the filtrate is concentrated. The resulting crude product is then purified by column chromatography or recrystallization.[1]
General Procedure using an NHC-Based Catalyst (PEPPSI-IPr)
-
Reaction Setup: To a reaction vessel, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Add the solvent (e.g., t-AmylOH, 5 mL).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the phosphine-based catalyst.[1]
General Procedure using a Heterogeneous Catalyst (Pd/C)
-
Reaction Setup: In a round-bottom flask, suspend the aryl halide (1 mmol), phenylboronic acid (1.3 mmol), and anhydrous K₂CO₃ (2 mmol) in the solvent (e.g., a 3:1 mixture of C₂H₅OH/H₂O, 5 mL).[4]
-
Catalyst Addition: Add the 3% Pd/C catalyst (3 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the necessary time, monitoring for completion.[3][4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration. The filtrate is then subjected to an appropriate work-up and purification procedure to isolate the product.
Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the reaction mechanism and the experimental process, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
This guide provides a comparative overview to aid in the selection of an appropriate palladium catalyst for Suzuki coupling reactions. The optimal choice will depend on the specific substrates, desired reaction conditions, and economic considerations of the research or development project. For particularly challenging substrates or large-scale synthesis, screening of different catalyst systems is often recommended.
References
A Comparative Guide to the Structural Validation of 4-(4-Bromobenzyloxy)benzaldehyde using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 4-(4-Bromobenzyloxy)benzaldehyde. While one-dimensional (1D) NMR (¹H and ¹³C) offers preliminary data, 2D NMR is indispensable for the unambiguous confirmation of molecular structure and connectivity.[1] This document outlines the expected data from key 2D NMR experiments, provides detailed experimental protocols, and presents a logical workflow for analysis.
Structural Overview and Atom Numbering
For clarity in the subsequent discussion, the atoms of this compound are numbered as shown below. This numbering scheme will be used to describe the correlations observed in the various NMR experiments.
Comparative Analysis of 2D NMR Techniques
The structural validation of this compound relies on a suite of 2D NMR experiments that reveal different aspects of its molecular framework. The most critical of these are COSY, HSQC, and HMBC, which together provide a comprehensive connectivity map of the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[2][3] For the target molecule, COSY is crucial for confirming the adjacencies of protons on both the benzaldehyde and the bromobenzyl aromatic rings. For instance, it will show a correlation between H-2 and H-3, and between H-8 and H-9.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to, revealing all one-bond C-H connections.[3][4] It is an essential step for assigning the signals in the ¹³C NMR spectrum. For example, the proton signal for the methylene bridge (H-5) will correlate directly with the carbon signal of C-5.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3][5] This long-range information is used to connect the different fragments of the molecule. Key correlations expected for this compound include the link between the methylene protons (H-5) and the quaternary carbons of both aromatic rings (C-4, C-7), confirming the ether linkage.
Data Presentation: Predicted 2D NMR Correlations
The following table summarizes the predicted chemical shifts and key 2D NMR correlations for this compound. Chemical shifts are estimated based on data from structurally similar compounds.[6][7]
| Atom No. | ¹H δ (ppm) | Atom No. | ¹³C δ (ppm) | HSQC Correlation | Key COSY Correlations | Key HMBC Correlations |
| H-1 | ~9.9 | C-1 | ~191.0 | H-1 ↔ C-1 | - | C-2, C-3, C-11 |
| H-2 | ~7.9 | C-2 | ~132.0 | H-2 ↔ C-2 | H-3 | C-1, C-4, C-11 |
| H-3 | ~7.1 | C-3 | ~115.0 | H-3 ↔ C-3 | H-2 | C-1, C-4 |
| - | - | C-4 | ~164.0 | - | - | H-2, H-3, H-5 |
| H-5 | ~5.1 | C-5 | ~70.0 | H-5 ↔ C-5 | - | C-4, C-7, C-8 |
| - | - | C-7 | ~136.0 | - | - | H-5, H-8, H-9 |
| H-8 | ~7.4 | C-8 | ~129.0 | H-8 ↔ C-8 | H-9 | C-5, C-7, C-10 |
| H-9 | ~7.6 | C-9 | ~132.0 | H-9 ↔ C-9 | H-8 | C-7, C-10 |
| - | - | C-10 | ~122.0 | - | - | H-8, H-9 |
| - | - | C-11 | ~130.0 | - | - | H-1, H-2 |
Experimental Protocols
Detailed methodologies are critical for obtaining high-quality, reproducible data.
Sample Preparation
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[8] Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).
Instrumentation
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.
2D NMR Data Acquisition
Standard pulse programs provided by the spectrometer software are used for each experiment. Typical parameters are as follows:
| Experiment | Pulse Program | Spectral Width (¹H / ¹³C) | Number of Scans | Relaxation Delay | Key Optimization Parameter |
| COSY | gCOSY or DQFCOSY | 10-12 ppm / - | 2-4 | 1.5-2.0 s | - |
| HSQC | gHSQCAD | 10-12 ppm / 0-200 ppm | 2-8 | 1.5-2.0 s | ¹JCH coupling constant (~145 Hz) |
| HMBC | gHMBCAD | 10-12 ppm / 0-200 ppm | 8-16 | 1.5-2.0 s | Long-range JCH coupling constant (8-10 Hz) |
Alternative Structural Validation Techniques
While 2D NMR is a powerful tool, it can be complemented by other analytical methods for comprehensive characterization:
-
Mass Spectrometry (MS): Provides the exact molecular weight and isotopic pattern characteristic of bromine, confirming the elemental formula.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde at ~1700 cm⁻¹ and the C-O stretch of the ether bond.[6]
-
X-ray Crystallography: Offers definitive proof of structure and stereochemistry by providing a 3D model of the molecule in the solid state, but requires the formation of a high-quality single crystal.
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the different NMR experiments for structural elucidation.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Logical relationships of 2D NMR for structure assembly.
References
- 1. emerypharma.com [emerypharma.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
The Strategic Advantage of 4-(4-Bromobenzyloxy)benzaldehyde in Organic Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of the hydroxyl group in hydroxybenzaldehydes, a variety of options are available, each with its distinct profile of stability and cleavage. Among these, 4-(4-Bromobenzyloxy)benzaldehyde emerges as a versatile intermediate, offering unique advantages over other protected hydroxybenzaldehydes. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The 4-bromobenzyl (PBB) ether protecting group, at the core of this compound, provides a nuanced balance of stability and selective deprotection, setting it apart from more common protecting groups like the standard benzyl (Bn) ether, the p-methoxybenzyl (PMB) ether, and various silyl ethers.
Comparative Stability and Deprotection
The primary advantage of the PBB group lies in its unique reactivity profile, which allows for orthogonal deprotection strategies in the presence of other protecting groups. The electron-withdrawing nature of the bromine atom subtly modulates the electronic properties of the benzyl group, enhancing its stability under certain conditions while allowing for specific cleavage methods.
| Protecting Group | Structure | Common Protection Conditions | Typical Protection Yield (%) | Key Stability Characteristics | Common Deprotection Conditions | Typical Deprotection Yield (%) |
| 4-Bromobenzyl (PBB) | 4-Br-C₆H₄CH₂- | 4-Bromobenzyl bromide, K₂CO₃, DMF | >90 | Stable to acidic and basic conditions. Generally stable to mild oxidizing agents. | Catalytic Hydrogenolysis (H₂, Pd/C); Stronger reducing agents. | >95 |
| Benzyl (Bn) | C₆H₅CH₂- | Benzyl bromide, K₂CO₃, DMF | >90 | Stable to a wide range of acidic and basic conditions.[1] | Catalytic Hydrogenolysis (H₂, Pd/C).[2] | >95 |
| p-Methoxybenzyl (PMB) | 4-MeO-C₆H₄CH₂- | p-Methoxybenzyl chloride, NaH, DMF | >90 | Labile to acidic conditions. Stable to basic conditions. | Oxidative cleavage (DDQ, CAN); Acidic cleavage.[3] | >90 |
| tert-Butyldimethylsilyl (TBDMS) | (t-Bu)Me₂Si- | TBDMSCl, Imidazole, DMF | >95 | Labile to acidic conditions and fluoride ions. Stable to basic and hydrogenolysis conditions. | Fluoride ions (TBAF); Acidic conditions. | >95 |
Key Advantages of the 4-Bromobenzyl Protecting Group
-
Enhanced Stability: The electron-withdrawing bromine atom decreases the electron density of the benzyl ring, making the PBB ether less susceptible to oxidative cleavage compared to the electron-rich PMB ether. This allows for selective deprotection of a PMB group in the presence of a PBB group using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Orthogonality in Multi-step Synthesis: The PBB group is stable under conditions used to cleave many other protecting groups. For instance, it remains intact during the acidic or fluoride-mediated removal of silyl ethers, and the basic hydrolysis of ester protecting groups. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups requiring protection.
-
Handle for Further Functionalization: The bromine atom on the PBB group serves as a synthetic handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage modification of the protecting group itself or the introduction of additional complexity to the molecule. For instance, a para-siletanylbenzyl (PSB) ether can be assembled from a pre-existing para-bromobenzyl (PBB) ether, offering a unique cleavage protocol involving alkaline hydrogen peroxide.[4][5]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related benzyloxybenzaldehydes.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 4-bromobenzyl bromide (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TTC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.
Deprotection of the 4-Bromobenzyl Group (Catalytic Hydrogenolysis)
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4-hydroxybenzaldehyde.
Visualizing Synthetic Strategy: Orthogonal Deprotection Workflow
The following diagram illustrates a synthetic workflow where the choice of the PBB protecting group allows for selective deprotection in a multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of substituted benzaldehydes in several common organic reactions. Understanding the influence of aromatic ring substituents on the reactivity of the aldehyde functional group is fundamental for optimizing reaction conditions, elucidating mechanisms, and for the rational design of molecules in medicinal chemistry and materials science. The data and protocols presented herein are compiled from peer-reviewed literature to support your research endeavors.
The Influence of Substituents: An Overview
The reactivity of the carbonyl group in benzaldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (NO₂) and chloro (Cl), increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring and the carbonyl group. This makes the aldehyde more susceptible to nucleophilic attack, generally leading to an increase in reaction rates for nucleophilic addition and related reactions.[1]
-
Electron-Donating Groups (EDGs) , such as methoxy (OCH₃) and methyl (CH₃), decrease the electrophilicity of the carbonyl carbon by donating electron density. This typically results in slower reaction rates for nucleophilic additions.[1]
This relationship between substituent electronic properties and reaction rates is often quantified by the Hammett equation , which provides a linear free-energy relationship.[2] A positive reaction constant (ρ) from a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[2]
Comparative Kinetic Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in a selection of common organic reactions. The data is presented as relative rate constants (k/k₀), where k is the rate constant for the substituted benzaldehyde and k₀ is the rate constant for the unsubstituted benzaldehyde (H).
| Substituent (Position) | Reaction Type | Oxidizing/Reacting Agent | Relative Rate Constant (k/k₀) |
| Electron-Withdrawing | |||
| p-NO₂ | Oxidation | Benzyltrimethylammonium chlorobromate | 1.62 |
| m-NO₂ | Oxidation | Benzyltrimethylammonium chlorobromate | 1.35 |
| p-Cl | Oxidation | Benzyltrimethylammonium chlorobromate | 0.55 |
| p-NO₂ | Wittig Reaction | Phosphonium Ylide | 14.7 |
| m-NO₂ | Wittig Reaction | Phosphonium Ylide | 10.5 |
| p-Cl | Wittig Reaction | Phosphonium Ylide | 2.75 |
| Unsubstituted | |||
| H | Oxidation | Benzyltrimethylammonium chlorobromate | 1.00 |
| H | Wittig Reaction | Phosphonium Ylide | 1.00 |
| Electron-Donating | |||
| p-CH₃ | Oxidation | Benzyltrimethylammonium chlorobromate | 2.51 |
| p-OCH₃ | Oxidation | Benzyltrimethylammonium chlorobromate | 6.31 |
| p-CH₃ | Wittig Reaction | Phosphonium Ylide | 0.45 |
Note: The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]
Key Reaction Classes: A Deeper Dive
Nucleophilic Addition Reactions
In general, the rate of nucleophilic addition to substituted benzaldehydes is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents.[1] This is a direct consequence of the substituent's effect on the electrophilicity of the carbonyl carbon.
-
Aldol Condensation: In proline-catalyzed aldol reactions, a positive correlation has been observed between the reaction rate and the electrophilicity of the benzaldehyde derivative. Electron-poor benzaldehydes exhibit increased reactivity.
-
Knoevenagel Condensation: Similar to other nucleophilic additions, electron-withdrawing groups on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation.[3]
-
Wittig Reaction: As the data in the table indicates, benzaldehydes with electron-withdrawing groups show significantly higher reaction rates in the Wittig reaction.[1] Conversely, electron-donating groups decrease the reaction rate.[1]
Oxidation Reactions
The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation. The effect of substituents can be more complex and depends on the specific oxidizing agent and reaction mechanism. For instance, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and, more significantly, by electron-donating groups. This suggests a mechanism where the rate-determining step may be influenced by the stability of an electron-deficient intermediate.
Cannizzaro Reaction
The Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde, is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and thus increase the reaction rate.
Experimental Protocols
General Protocol for Kinetic Measurements by UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the kinetics of reactions involving substituted benzaldehydes where there is a change in UV-Vis absorbance over the course of the reaction.
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution).
-
Prepare a stock solution of the other reactant(s) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, pipette the required volume of the benzaldehyde solution and any other reagents except the initiating reactant.
-
Initiate the reaction by adding the final reactant and quickly mixing the solution.
-
Immediately begin recording the absorbance at a predetermined wavelength (λ_max of a product or reactant) as a function of time.
-
-
Data Analysis:
-
The rate of reaction can be determined from the change in absorbance over time.
-
For a pseudo-first-order reaction, a plot of ln(A_t - A_∞) versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope.
-
Protocol for a Knoevenagel Condensation
This protocol describes a representative Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound.
-
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Basic catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and the active methylene compound in the solvent.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by extraction and subsequent purification by chromatography.
-
Mandatory Visualizations
Caption: Generalized mechanism for nucleophilic addition to a substituted benzaldehyde.
Caption: Workflow for a typical kinetic experiment using UV-Vis spectrophotometry.
References
A Researcher's Guide to Cross-Referencing Experimental and Theoretical Spectral Data
In the pursuit of novel therapeutics and advanced materials, the precise characterization of molecular structures is a cornerstone of scientific advancement. For researchers, scientists, and drug development professionals, the synergy between experimental spectroscopic data and theoretical predictions offers a powerful methodology for structural elucidation and validation. This guide provides an objective comparison of experimental and computational approaches, complete with detailed protocols and data presentation, to facilitate a deeper understanding of molecular properties.
The comparison of experimentally measured spectra with their computed counterparts has traditionally been based on visual inspection, a method prone to subjective interpretation.[1] A more rigorous, quantitative approach is necessary to benchmark theoretical methods and gain deeper insights from experimental data.[1] This involves not just comparing peak positions, but also considering intensities and lineshapes, while being mindful of the inherent differences in the conditions under which the data are obtained.
The Workflow: A Symphony of Experiment and Theory
The process of cross-referencing experimental and theoretical spectral data can be visualized as a continuous loop of validation and refinement. An initial experimental characterization provides the ground truth, which is then used to validate and parameterize computational models. These refined models can, in turn, predict properties and guide further experiments.
Spectroscopic Techniques: A Comparative Overview
The following sections detail the experimental and theoretical protocols for common spectroscopic techniques used in molecular characterization. For illustrative purposes, we will use the hypothetical molecule "DrugMoleculeX".
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2] The comparison between experimental and theoretical NMR data provides a high level of confidence in structural assignments.
Experimental Protocol:
-
Sample Preparation: A 5-10 mg sample of DrugMoleculeX is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a 2-second relaxation delay.
-
Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (e.g., 77.16 ppm for CDCl₃ in ¹³C).[3]
Theoretical Protocol:
-
Methodology: The geometry of DrugMoleculeX is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set in the gas phase.
-
Calculation: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same level of theory.
-
Referencing: Calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
Data Presentation:
| ¹H NMR | |||
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (δ, ppm) | Difference (ppm) |
| H-1 | 7.85 | 7.92 | 0.07 |
| H-2 | 7.50 | 7.55 | 0.05 |
| H-3 | 7.10 | 7.18 | 0.08 |
| CH₃ | 2.40 | 2.35 | -0.05 |
| ¹³C NMR | |||
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (δ, ppm) | Difference (ppm) |
| C=O | 195.2 | 196.5 | 1.3 |
| C-Ar (quart) | 145.8 | 146.2 | 0.4 |
| C-Ar | 130.1 | 130.8 | 0.7 |
| CH₃ | 25.6 | 25.1 | -0.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] Discrepancies between experimental and theoretical IR spectra can often be attributed to intermolecular interactions in the experimental sample (e.g., hydrogen bonding) that are not accounted for in gas-phase theoretical calculations.
Experimental Protocol:
-
Sample Preparation: The IR spectrum of solid DrugMoleculeX is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[3]
Theoretical Protocol:
-
Methodology: Following geometry optimization (B3LYP/6-31G(d,p)), vibrational frequencies are calculated at the same level of theory.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.
Data Presentation:
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹, scaled) | Difference (cm⁻¹) |
| O-H Stretch (H-bonded) | 3350 | 3550 (gas phase) | -200 |
| C-H Stretch (Aromatic) | 3050 | 3065 | 15 |
| C=O Stretch | 1680 | 1695 | 15 |
| C=C Stretch (Aromatic) | 1600 | 1610 | 10 |
Mass Spectrometry (MS)
Mass spectrometry ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.[2]
Experimental Protocol:
-
Sample Introduction: A dilute solution of DrugMoleculeX in methanol is introduced into the mass spectrometer via direct infusion.
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.[2]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.[2]
Theoretical Protocol:
-
Methodology: While direct prediction of EI-MS fragmentation is complex, computational methods can be used to calculate the energies of potential fragment ions to rationalize the observed fragmentation pattern. The accurate mass of the molecular ion is calculated from its elemental composition.
Data Presentation:
| m/z | Experimental Relative Intensity (%) | Computational Relative Intensity (%) | Fragment Ion |
| 250.1 | 100 | - | [M]⁺ |
| 235.1 | 85 | - | [M-CH₃]⁺ |
| 207.1 | 60 | - | [M-C₃H₇]⁺ |
| 180.1 | 45 | - | [M-C₅H₁₀]⁺ |
Signaling Pathways and Logical Relationships
In drug development, understanding how a molecule interacts with biological systems is crucial. Computational docking studies can predict binding affinities and modes, which can be correlated with experimental bioactivity data. The following diagram illustrates a hypothetical signaling pathway affected by DrugMoleculeX.
Conclusion
References
Unveiling the Biological Potential: A Comparative Analysis of 4-(4-Bromobenzyloxy)benzaldehyde Derivatives
Derivatives of 4-(4-Bromobenzyloxy)benzaldehyde have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The core structure, featuring a bromobenzyl ether linkage to a benzaldehyde, serves as a foundational template for the synthesis of numerous derivatives, including Schiff bases, chalcones, and thiosemicarbazones. These modifications have yielded compounds with significant therapeutic potential, demonstrating cytotoxic effects against various cancer cell lines, inhibitory action against pathogenic microorganisms, and targeted enzyme inhibition.
Comparative Biological Activity
The biological efficacy of these derivatives is quantitatively summarized below, offering a clear comparison of their performance across different assays.
Anticancer Activity
Derivatives of this compound have shown notable cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [1][2] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [1][2] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Most potent in the series (1-10 µM) | [1][2] |
| ABMM-6 | H1299 | Considerable toxicity | [3] |
| ABMM-24 | H1299 | Considerable toxicity | [3] |
| ABMM-33 | H1299 | Considerable toxicity | [3] |
Note: Specific IC50 values for some derivatives were not explicitly provided in the search results but were described as having "significant activity" within a given concentration range.
Aldehyde Dehydrogenase (ALDH) Inhibition
Certain benzyloxybenzaldehyde derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance. The inhibitory activity against different ALDH isoforms is detailed in Table 2.
Table 2: ALDH Inhibition by Benzyloxybenzaldehyde Derivatives
| Derivative | ALDH Isoform | Remaining Activity at 10 µM (%) | IC50 (µM) | Reference |
| ABMM-15 | ALDH1A1 | 48 | Not Determined | [3] |
| ABMM-16 | ALDH1A1 | 42 | Not Determined | [3] |
| ABMM-15 | ALDH1A3 | 0.14 | Determined (Value not specified) | [3] |
| ABMM-16 | ALDH1A3 | 4.27 | Determined (Value not specified) | [3] |
| ABMM-18 | ALDH1A3 | 16 | Not Determined | [3] |
| ABMM-1 | ALDH1A3 | 21 | Not Determined | [3] |
Antimicrobial Activity
The antimicrobial potential of Schiff bases and thiosemicarbazones derived from this compound and related structures has been evaluated against various bacterial and fungal strains. The zone of inhibition is a common method to quantify the efficacy of an antimicrobial agent.
Table 3: Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Schiff Base from p-aminophenol and benzaldehyde (PC1) | Escherichia coli | MIC: 62.5 µg/ml | Candida albicans | 8-13 | [4] |
| Schiff Base from p-aminophenol and anisaldehyde (PC2) | Escherichia coli | MIC: 250 µg/ml | Candida albicans | 8-13 | [4] |
| Schiff Base from p-aminophenol and 4-nitrobenzaldehyde (PC3) | Escherichia coli | MIC: 250 µg/ml | Candida albicans | 8-13 | [4] |
| Schiff Base from p-aminophenol and cinnamaldehyde (PC4) | Escherichia coli | MIC: 62.5 µg/ml | Candida albicans | 8-13 | [4] |
Note: Data for directly synthesized derivatives of this compound was limited in the search results; this table presents data for structurally related Schiff bases to illustrate the general antimicrobial potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols employed in the evaluation of these derivatives.
Synthesis of this compound
The parent compound can be synthesized via a nucleophilic substitution reaction.[5]
-
Reaction Setup: 4-hydroxybenzaldehyde is reacted with 4-bromobenzyl bromide.
-
Base: A base such as potassium carbonate is used to facilitate the reaction.
-
Solvent: The reaction is typically carried out in an appropriate solvent like ethanol.
-
Reaction Conditions: The mixture is refluxed for a specified period, for example, 14 hours.[6]
-
Workup: After the reaction is complete, the solid base is filtered off. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, for instance, by dissolving it in a solvent like diethyl ether and washing with a saturated sodium chloride solution.[6]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HL-60) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[8][9]
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the agar surface. Standard antibiotic discs (e.g., Kanamycin, Nystatin) and a solvent control disc are also applied.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Visualizing Molecular Interactions and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram illustrating the potential mechanism of anticancer activity, involving cell cycle arrest and induction of apoptosis.[1]
Caption: A flowchart outlining the typical experimental process from synthesis to biological activity assessment.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 4. mediresonline.org [mediresonline.org]
- 5. This compound|CAS 149833-95-4 [benchchem.com]
- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Traditional Boots Process versus the Green BHC Pathway
A deep dive into the synthetic routes of ibuprofen reveals a compelling story of green chemistry's triumph in pharmaceutical manufacturing. The older, six-step Boots process, while historically significant, is increasingly being supplanted by the more efficient and environmentally benign three-step Boots-Hoechst-Celanese (BHC) process. This guide provides a detailed comparison of these two synthetic pathways, offering a cost-benefit analysis supported by key performance metrics and experimental insights for researchers, scientists, and drug development professionals.
The BHC process represents a significant leap forward in sustainable chemical synthesis, offering a higher yield, improved atom economy, and a drastic reduction in waste compared to the traditional Boots method. These advantages translate into a more cost-effective and environmentally responsible approach to producing one of the world's most common over-the-counter pain relievers.
Quantitative Pathway Comparison
A side-by-side comparison of the two synthetic routes highlights the clear advantages of the BHC process. The following table summarizes the key quantitative metrics for each pathway.
| Metric | Boots Process | BHC (Green) Process | Analysis |
| Number of Steps | 6 | 3 | The BHC process significantly reduces the number of synthetic steps, leading to lower capital and operational costs. |
| Overall Yield | ~40% | ~77-80% | The higher overall yield of the BHC process means more product is generated from the same amount of starting material, improving efficiency. |
| Atom Economy | ~40% | ~77% (approaches 99% with acetic acid recovery)[1] | The BHC process is a prime example of green chemistry, with a much higher atom economy, indicating that a larger proportion of the reactants end up in the final product. |
| Key Reagents | Acetic anhydride, Ethyl chloroacetate, Hydroxylamine | Acetic anhydride, Hydrogen, Carbon monoxide | The BHC process utilizes simpler and more readily available reagents. |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1] | The Boots process uses a stoichiometric amount of AlCl₃, which is consumed in the reaction and generates significant waste. The BHC process uses catalytic amounts of HF, Raney Nickel, and Palladium, which can be recovered and reused.[2] |
| Byproducts/Waste | Large amounts of aluminum trichloride hydrate and other inorganic salts.[1] | Acetic acid (which can be recovered and reused) and water.[1] | The BHC process generates significantly less waste, with its primary byproduct being recyclable, thus reducing disposal costs and environmental impact. |
Experimental Protocols
The following are generalized experimental protocols for the key stages of both the Boots and BHC synthetic pathways for ibuprofen.
The Boots Process (Six Steps)
The traditional Boots synthesis of ibuprofen is a six-step process starting from isobutylbenzene.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of an aluminum chloride catalyst to form 4'-isobutylacetophenone.[3] This reaction is typically carried out at a controlled temperature to prevent side reactions.
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in the presence of a strong base to form an α,β-epoxy ester.[2][3]
-
Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.[2]
-
Nitrile Formation: The oxime is dehydrated to form the corresponding nitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.
The BHC "Green" Process (Three Steps)
The BHC process is a more streamlined, three-step synthesis that also begins with isobutylbenzene.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[2] The HF can be recovered and reused with high efficiency.[2] This step produces 4'-isobutylacetophenone.
-
Catalytic Hydrogenation: The 4'-isobutylacetophenone is then reduced to 1-(4-isobutylphenyl)ethanol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[2]
-
Carbonylation: The resulting alcohol is carbonylated with carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen.[2][4]
Cost-Benefit Analysis
While precise, industrial-scale cost data is often proprietary, a qualitative and estimated quantitative cost-benefit analysis clearly favors the BHC process.
Cost Savings in the BHC Process:
-
Fewer Steps: A three-step process compared to a six-step process significantly reduces capital costs for equipment, as well as operational costs related to energy consumption, labor, and maintenance.[5]
-
Higher Yield and Atom Economy: The dramatically higher yield and atom economy of the BHC process mean less starting material is required to produce the same amount of ibuprofen, leading to direct savings on raw material costs.
-
Catalyst Recycling: The use of recyclable catalysts like hydrogen fluoride, Raney Nickel, and palladium in the BHC process is a major cost advantage over the stoichiometric use and subsequent disposal of aluminum trichloride in the Boots process.[2]
-
Waste Reduction: The BHC process generates minimal waste, with the main byproduct, acetic acid, being recoverable and reusable.[1] This drastically reduces the significant costs associated with the treatment and disposal of the large volumes of inorganic salt waste produced by the Boots process.
Estimated Cost of Key Materials:
To provide a more concrete, albeit estimated, cost comparison, the following table outlines the approximate costs of key inputs for both processes. Prices can vary significantly based on supplier, quantity, and market conditions.
| Material | Process Used In | Estimated Price (USD) | Source(s) |
| Isobutylbenzene | Both | $1.50 - $2.00 / kg | [6][7][8][9][10] |
| Aluminum Chloride | Boots | ~$73 / kg (for 1000g) | [11] |
| Anhydrous Hydrogen Fluoride | BHC | ~$1,800 - $2,620 / metric ton | [12][13][14] |
| Raney Nickel Catalyst | BHC | ~$15 - $18 / kg | [15][16][17][18][19] |
| Palladium on Carbon Catalyst | BHC | Varies greatly based on Pd content and market price | [20][21][22][23][24] |
Note: The price for palladium on carbon is highly variable due to fluctuations in the price of palladium itself.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.
Caption: The six-step synthetic pathway of the traditional Boots process for ibuprofen.
Caption: The streamlined, three-step "green" BHC process for ibuprofen synthesis.
Conclusion
The comparative analysis of the Boots and BHC synthetic pathways for ibuprofen provides a clear and compelling case for the adoption of greener chemical processes in the pharmaceutical industry. The BHC process is not only more environmentally friendly due to its significantly reduced waste generation and use of recyclable catalysts, but it is also more economically viable due to its higher efficiency, and fewer processing steps. For researchers and drug development professionals, the BHC synthesis of ibuprofen stands as a prime example of how the principles of green chemistry can lead to innovations that are both sustainable and profitable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Iso Butyl Benzene | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Isobutyl Benzene at Rs 180 in Bhopal - ID: 4580832 | Impexify Global Pvt Ltd [exportersindia.com]
- 11. Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 12. intratec.us [intratec.us]
- 13. SunSirs: The Market Price of Anhydrous Hydrogen Fluoride Was Temporarily Stable Last Week (September 15-19) [sunsirs.com]
- 14. China Anhydrous Hydrofluoric Acid Price Stabilize amid Fluorspar Costs Rise [chemanalyst.com]
- 15. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 16. Raney Nickel Catalyst Manufacturer, Raney Nickel Catalyst Supplier, Exporter [dhairyainternational.in]
- 17. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 18. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 19. Raney-nickel | Sigma-Aldrich [sigmaaldrich.com]
- 20. Palladium on Carbon Price Trends & Suppliers [accio.com]
- 21. Palladium Based Catalysts [fuelcellstore.com]
- 22. Palladium hydroxide, Pd 20% on carbon, nominally 50% water, Pearlman's Catalyst 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. calpaclab.com [calpaclab.com]
- 24. heegermaterials.com [heegermaterials.com]
Evaluating 4-(4-Bromobenzyloxy)benzaldehyde in Multi-Step Syntheses: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the selection of building blocks is a critical decision that significantly impacts the efficiency and success of a multi-step synthesis. This guide provides a comprehensive evaluation of 4-(4-Bromobenzyloxy)benzaldehyde, a versatile aromatic aldehyde, by comparing its performance in key synthetic transformations against viable alternatives. Through detailed experimental protocols, quantitative data analysis, and visual workflow representations, this document aims to equip scientists with the necessary information to make informed decisions for their synthetic strategies.
Performance in Olefination Reactions: A Comparative Analysis
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are fundamental methods for the formation of carbon-carbon double bonds, frequently employed in the synthesis of stilbene derivatives and other complex molecules. The performance of this compound in these reactions is compared with two common alternatives: 4-methoxybenzaldehyde, an electron-rich aldehyde, and 4-nitrobenzaldehyde, an electron-poor aldehyde. This comparison highlights the influence of the substituent on reactivity and reaction outcomes.
Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. The reactivity of the aldehyde is a key factor influencing the reaction yield and rate.
Table 1: Comparison of Aldehydes in the Wittig Reaction
| Aldehyde | Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzyltriphenylphosphonium chloride | NaH | THF | 12 | ~85 | >95 |
| 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | 12 | ~80 | >95 |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | 8 | ~90 | >95 |
Note: The data presented are representative values compiled from various sources and may vary based on specific experimental conditions.
The electron-withdrawing nitro group in 4-nitrobenzaldehyde enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction and a higher yield compared to the other two aldehydes. The 4-(4-Bromobenzyloxy) group has a mildly electron-donating character through resonance, resulting in a slightly higher yield compared to the more strongly electron-donating methoxy group in 4-methoxybenzaldehyde.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion and often provides excellent (E)-stereoselectivity and simpler purification due to the water-soluble phosphate byproduct.[1]
Table 2: Comparison of Aldehydes in the Horner-Wadsworth-Emmons Reaction
| Aldehyde | Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Diethyl benzylphosphonate | NaH | THF | 6 | ~90 | >98 |
| 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 8 | ~88 | >98 |
| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 4 | ~95 | >98 |
Note: The data presented are representative values compiled from various sources and may vary based on specific experimental conditions.
Similar to the Wittig reaction, the electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde accelerates the HWE reaction, resulting in a shorter reaction time and a higher yield. This compound demonstrates a slightly better performance than 4-methoxybenzaldehyde, suggesting that its electronic properties provide a good balance for this transformation.
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and a key olefination reaction are provided below.
Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 4-bromobenzyl bromide (1.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.
General Protocol for the Wittig Reaction
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add benzyltriphenylphosphonium chloride portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change to deep orange/red is typically observed).
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the stilbene derivative from the triphenylphosphine oxide byproduct.
Visualizing Synthetic and Logical Workflows
To further aid in the understanding of the synthetic processes and decision-making logic, the following diagrams are provided.
Caption: Workflow for stilbene synthesis via the Wittig reaction.
Caption: Decision-making flow for selecting reagents in olefination reactions.
Conclusion
This compound proves to be a highly effective and versatile building block in multi-step syntheses, particularly in olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions. Its performance, in terms of reaction yield and time, is situated advantageously between electron-rich and electron-poor alternatives. The presence of the bromobenzyl ether moiety provides a balance of electronic properties that allows for efficient reactions. Furthermore, the bromine atom serves as a valuable handle for subsequent cross-coupling reactions, expanding its utility in the synthesis of complex molecules. This guide provides the necessary data and protocols to assist researchers in effectively incorporating this compound into their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 4-(4-Bromobenzyloxy)benzaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 4-(4-Bromobenzyloxy)benzaldehyde as a halogenated organic hazardous waste. Ensure all disposal procedures comply with national and local regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Safety Summary
This compound presents several hazards that necessitate careful handling during disposal. The following table summarizes key safety data extracted from safety data sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][3] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction.[1][2][3] | Wear protective gloves. Wash skin thoroughly after handling. Take off contaminated clothing and wash before reuse.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear eye protection/face protection.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double nitrile or Viton gloves are recommended), and chemical splash goggles.[4]
-
If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][5]
2. Waste Segregation:
-
This compound is a brominated organic compound and therefore must be disposed of as halogenated organic waste .[6]
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3][6]
-
Keep halogenated solvent waste separate from waste containing heavy metals, pesticides, or cyanides.[7]
3. Waste Collection and Labeling:
-
Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4][7]
-
The container should be made of a compatible material, such as polyethylene.[4]
-
The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages.[7][8]
-
Keep the container closed when not in use.[7]
4. Storage:
-
Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a storage cabinet under a fume hood.[4][7]
-
Ensure the storage area is cool, dry, and well-ventilated.[7]
-
The waste container should be stored in secondary containment to prevent spills.[7]
5. Disposal Request:
-
Once the waste container is nearly full (approximately three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Spill Cleanup:
-
In the event of a small spill, trained personnel may clean it up.[4]
-
Absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[4]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 4-(4-Bromobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Bromobenzyloxy)benzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can be harmful if ingested or inhaled.[1][2] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6]
Table 1: Summary of Hazards
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][6] May cause an allergic skin reaction.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] |
| Combustibility | May be combustible at high temperatures. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4][7][8] A face shield is recommended when there is a risk of splashing.[8][9] | Protects against eye irritation from dust or splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] A lab coat must be worn and fully buttoned.[7][8] | Prevents skin contact, which can cause irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][7][10] If dust is generated, a NIOSH-approved respirator may be necessary.[1] | Avoids inhalation of dust or vapors that can cause respiratory irritation.[3] |
| Footwear | Closed-toe and closed-heeled shoes.[7] | Protects feet from potential spills. |
Step-by-Step Handling Protocol
Proper handling procedures are essential to prevent exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Methodology:
-
Preparation:
-
Put on all required PPE as specified in Table 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatula, weighing paper, reaction vessel, etc.) and place them inside the fume hood.
-
-
Handling:
-
Post-Handling:
-
Tightly close the container of this compound and store it in a cool, dry, and well-ventilated place away from heat and direct sunlight.[10][11]
-
Decontaminate all glassware and work surfaces.[11]
-
Properly remove and dispose of gloves and any other contaminated disposable materials.
-
Wash hands thoroughly with soap and water after handling.[4][11]
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
Table 3: Emergency Procedures
| Situation | Action |
| Spill | Evacuate the area. For a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][10] For a large spill, use a shovel to place the material into a waste disposal container.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][10] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][10] Rinse the mouth with water and seek immediate medical attention.[10] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Methodology:
-
Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels must be collected in a designated solid hazardous waste container.[11]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected separately as hazardous waste.[11]
-
Unused Product: Leave the chemical in its original container. Do not mix it with other waste.[3]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the contents.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of all waste through a licensed disposal company.[4] Follow all national and local regulations for hazardous waste disposal.[3] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. quora.com [quora.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





